TES-1025
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[(5-cyano-6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c19-9-13-16(14-5-2-6-25-14)20-18(21-17(13)24)26-10-12-4-1-3-11(7-12)8-15(22)23/h1-7H,8,10H2,(H,22,23)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQYGCGMQYVVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122604 | |
| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883602-21-8 | |
| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883602-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
TES-1025: A Technical Guide to a Novel Modulator of NAD+ Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
TES-1025 is a potent and selective small-molecule inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By inhibiting ACMSD, this compound effectively redirects tryptophan catabolism towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various signaling proteins.[4][5] This mechanism of action presents a promising therapeutic strategy for a range of disorders associated with NAD+ deficiency, including metabolic diseases, inflammatory conditions, neurodegeneration, and aging.[4][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, experimental protocols, and the structural basis of its interaction with ACMSD.
Core Function and Mechanism of Action
This compound functions as a competitive inhibitor of ACMSD, an enzyme that stands at a critical branch point in the kynurenine pathway.[4] ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde.[4][5] In the presence of this compound, this enzymatic step is blocked, leading to an accumulation of ACMS. This accumulated ACMS then spontaneously cyclizes to form quinolinic acid, a direct precursor for the de novo synthesis of NAD+.[4] By shunting the metabolic flux towards quinolinic acid, this compound effectively boosts intracellular NAD+ levels.[2][4][7] This elevation in NAD+ has been shown to enhance mitochondrial function and activate sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.[8]
The following diagram illustrates the signaling pathway affected by this compound:
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay | Reference |
| IC50 | 13 nM | Human | ACMSD Enzymatic Assay | [1][2][9] |
| Ki | 0.85 ± 0.22 nM | Human | Kinetic Analysis | [3][4] |
Table 2: In Vivo Pharmacokinetics in Male CD-1 Mice
| Parameter | Route of Administration | Dose | Value | Unit | Reference |
| Cmax | Oral | 5 mg/kg | 2570 | ng/mL | [9] |
| t1/2 | Intravenous | 0.5 mg/kg | ~5.33 | hours | [9] |
| AUC0-8h (Liver) | Oral | 5 mg/kg | 19,200 | hng/mL | [9] |
| AUC0-8h (Kidneys) | Oral | 5 mg/kg | 36,600 | hng/mL | [9] |
Table 3: In Vivo Efficacy in Mice
| Study | Model | Treatment | Outcome | Reference |
| NAD+ Level Modulation | C57BL/6J Mice | 15 mg/kg/day for 10 days (in diet) | Significantly increased NAD+ levels in liver extracts | [6] |
| NAD+ Level Modulation | C57BL/6J Mice | 30 mg/kg/day for 10 days (in diet) | Significantly increased NAD+ levels in liver extracts | [6] |
| Enzyme Activity | Mouse Kidneys | 5 mg/kg (oral) | Significantly reduced enzyme activity | [6] |
Experimental Protocols
ACMSD Enzymatic Assay (for IC50 Determination)
The enzymatic activity of ACMSD is determined by monitoring the decrease in absorbance resulting from the consumption of the substrate ACMS.
Protocol:
-
A reaction mixture is prepared containing the ACMSD enzyme and the test compound (e.g., this compound) at various concentrations.
-
The reaction is initiated by the addition of the substrate, ACMS.
-
The initial rate of absorbance decrease is measured spectrophotometrically.
-
A control reaction is performed in the absence of the ACMSD enzyme.
-
The activity is calculated by subtracting the rate of the control reaction from the rate of the enzymatic reaction.
-
For IC50 determination, a serial dilution of the test compound from a DMSO stock solution is used, maintaining a constant final DMSO concentration of 1.0% in all reaction mixtures.
-
One unit of enzyme activity is defined as the amount of enzyme that consumes 1 µmol of ACMS per minute at 37°C.[9]
In Vivo Pharmacokinetic Study in Mice
This study aims to determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Protocol:
-
Animals: Male CD-1 mice are used for the study.
-
Intravenous Administration:
-
A cohort of mice receives an intravenous administration of this compound at a target dose of 0.5 mg/kg.
-
Blood samples are collected from the lateral tail vein at predetermined intervals up to 24 hours post-administration.
-
-
Oral Administration:
-
A separate cohort of mice receives an oral administration of this compound at a target dose of 5 mg/kg.
-
Blood, brain, and liver samples are collected at various time points up to 8 hours after dosing.
-
-
Sample Analysis: The concentration of this compound in the collected biological samples is quantified using an appropriate analytical method, such as LC-MS/MS.
-
Pharmacokinetic Parameters: Key parameters including Cmax, t1/2, and AUC are calculated from the concentration-time data.
The following diagram outlines the experimental workflow:
Structural Basis of Inhibition
The high affinity and potency of this compound for ACMSD are attributed to a network of strong interactions within the enzyme's active site. X-ray crystallography studies have revealed the precise binding mode.[3][4]
Key interactions include:
-
The carboxyl group of this compound coordinates with the catalytic Zn2+ ion and forms hydrogen bonds with Trp191. It also interacts with Asp291 via a bridging water molecule.[6]
-
The pyrimidine nitrogen engages in charge-charge interactions with the positively charged nitrogen of Arg47.[6]
-
The 2-thienyl ring fits into a hydrophobic pocket formed by Trp176, Phe46, Met180, and Trp191.[6]
These multiple points of contact stabilize the inhibitor within the active site, leading to potent, low-nanomolar inhibition of the enzyme.[4][6]
The following diagram illustrates the key interactions between this compound and the ACMSD active site:
Conclusion
This compound is a first-in-class, potent, and selective inhibitor of ACMSD that effectively modulates the kynurenine pathway to increase de novo NAD+ synthesis. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a valuable research tool and a promising therapeutic candidate for a variety of diseases linked to NAD+ depletion. Further investigation into the clinical applications of this compound is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound |CAS 1883602-21-8|DC Chemicals [dcchemicals.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACMSD - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. medkoo.com [medkoo.com]
- 8. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
TES-1025: A Novel Modulator of the De Novo NAD+ Biosynthesis Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes. Dysregulation of NAD+ homeostasis has been implicated in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and age-related pathologies. The de novo synthesis of NAD+ from tryptophan represents a key pathway for maintaining cellular NAD+ pools. This whitepaper provides an in-depth technical overview of TES-1025, a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a pivotal enzyme in the de novo NAD+ biosynthesis pathway. By inhibiting ACMSD, this compound effectively redirects the metabolic flux towards NAD+ production, offering a promising therapeutic strategy for conditions associated with diminished NAD+ levels. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological and experimental frameworks.
Introduction to the De Novo NAD+ Biosynthesis Pathway and the Role of ACMSD
The de novo NAD+ synthesis pathway, also known as the kynurenine pathway, metabolizes the essential amino acid tryptophan into quinolinic acid (QUIN), a direct precursor to NAD+.[1][2][3][4] A critical branching point in this pathway is governed by the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[1][2][3] ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), shunting the metabolic flow towards the tricarboxylic acid (TCA) cycle for complete oxidation.[1][3] Conversely, the spontaneous cyclization of ACMS leads to the formation of quinolinic acid, which then enters the final steps of NAD+ synthesis.[1][3] Therefore, the inhibition of ACMSD presents a compelling strategy to enhance the production of NAD+ by favoring the conversion of ACMS to quinolinic acid.[1][2][3]
This compound: A Potent and Selective ACMSD Inhibitor
This compound has been identified as a first-in-class, potent, and selective inhibitor of human ACMSD.[1][5] Its chemical name is 3-[[[5-cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]phenylacetic acid.[5] Through its inhibitory action on ACMSD, this compound has been shown to increase NAD+ levels in various cellular and preclinical models, highlighting its therapeutic potential.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Reference |
| IC50 | 13 ± 3 nM | Human | [7][8] |
| Ki | 0.85 ± 0.22 nM | Human | [1][2][3][9][10] |
Table 2: In Vivo Pharmacokinetics of this compound in Male CD-1 Mice
| Route of Administration | Dose | Cmax | t1/2 | AUC0-8h (Liver) | AUC0-8h (Kidney) | Reference |
| Intravenous (IV) | 0.5 mg/kg | N/A | ~5.33 h | N/A | N/A | [7][8] |
| Oral (PO) | 5 mg/kg | 2570 ng/mL | N/A | 19,200 hng/mL | 36,600 hng/mL | [7][8] |
Table 3: Effects of this compound on NAD+ Levels
| Model System | Treatment | Outcome | Reference |
| Primary Hepatocytes | Dose-dependent this compound | Increased NAD+ levels and SIRT1 activation | [6] |
| Human HK-2 Kidney Cells | This compound | Increased NAD+ content | [6] |
| Male C57BL/6J Mice | 15 mg/kg/day for 10 days | Increased NAD+ content in liver, kidneys, and brain | [6] |
| Cisplatin-induced AKI model | This compound | Higher NAD+ levels in kidneys | [6] |
| Ischemia-Reperfusion AKI model | This compound | Higher NAD+ levels in kidneys | [6] |
Signaling Pathways and Experimental Workflows
The De Novo NAD+ Biosynthesis Pathway and this compound's Point of Intervention
The following diagram illustrates the kynurenine pathway for de novo NAD+ biosynthesis and highlights the inhibitory action of this compound on ACMSD.
Experimental Workflow for Evaluating this compound Efficacy
The diagram below outlines a typical experimental workflow to assess the efficacy of this compound in a cellular model.
Experimental Protocols
ACMSD Enzyme Activity Assay
This protocol is adapted from descriptions of a coupled spectrophotometric assay used to determine ACMSD activity and the inhibitory potential of compounds like this compound.[7][8]
Objective: To measure the enzymatic activity of ACMSD and determine the IC50 value of this compound.
Materials:
-
Recombinant human ACMSD (hACMSD)
-
Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (from Ralstonia metallidurans)
-
3-hydroxyanthranilic acid (substrate for the coupling enzyme)
-
This compound
-
Assay buffer (e.g., 50 mM 4-morpholinepropanesulfonic acid, pH 6.5, containing 100 mM NaCl)
-
Spectrophotometer capable of reading at 360 nm
Procedure:
-
ACMS Substrate Generation: In a pre-assay mixture, generate the ACMS substrate by incubating 10 µM 3-hydroxyanthranilic acid with recombinant 3-hydroxyanthranilate 3,4-dioxygenase.
-
Monitoring ACMS Formation: Monitor the formation of ACMS by measuring the increase in absorbance at 360 nm until the reaction is complete.
-
ACMSD Activity Measurement:
-
To the reaction mixture containing the generated ACMS, add a known amount of hACMSD (e.g., 30 nM).
-
Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS by ACMSD.
-
Calculate the initial rate of the absorbance decrease.
-
A control reaction without ACMSD should be run to account for any non-enzymatic degradation of ACMS.
-
-
Inhibition Assay (IC50 Determination):
-
Prepare serial dilutions of this compound (e.g., from 0.5 to 40 nM).
-
Add the different concentrations of this compound to the assay mixture along with hACMSD.
-
Measure the initial rate of ACMS consumption for each inhibitor concentration.
-
Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Ki Determination (Dixon Method): To determine the inhibition constant (Ki), perform the enzyme activity assay with varying concentrations of both the substrate (ACMS, generated from 5 to 20 µM 3-hydroxyanthranilic acid) and the inhibitor (this compound). The Dixon method is recommended, especially when the IC50 is close to the enzyme concentration used in the assay.[1]
In Vivo Pharmacokinetic Study in Mice
This protocol is based on the description of pharmacokinetic studies of this compound in male CD-1 mice.[8]
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Animals: Male CD-1 mice.
Procedure:
-
Intravenous (IV) Administration:
-
Administer this compound intravenously to a cohort of mice at a target dose of 0.5 mg/kg.
-
Collect blood samples from the lateral tail vein at multiple time points (e.g., up to 24 hours) after administration.
-
-
Oral (PO) Administration:
-
Administer this compound orally to a separate cohort of mice at a target dose of 5 mg/kg.
-
Collect blood, brain, and liver samples at various intervals (e.g., up to 8 hours) after dosing (n=3 animals per time point).
-
-
Sample Processing and Analysis:
-
Process the collected blood to obtain plasma or use whole blood for analysis.
-
Homogenize tissue samples.
-
Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use appropriate pharmacokinetic software to calculate key parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance
-
Volume of distribution
-
-
Conclusion
This compound is a groundbreaking small molecule inhibitor of ACMSD that effectively enhances the de novo NAD+ biosynthesis pathway. The compelling preclinical data, including its low nanomolar potency and favorable in vivo pharmacokinetic profile, underscore its potential as a therapeutic agent for a variety of diseases characterized by impaired NAD+ homeostasis. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other ACMSD inhibitors. The continued investigation of this novel therapeutic approach holds significant promise for addressing unmet medical needs in metabolic and age-related diseases.
References
- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 4. nicotinamide adenine dinucleotide metabolic pathwayRat Genome Database [rgd.mcw.edu]
- 5. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Structural Basis of TES-1025 Inhibition of Human ACMSD: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure of the human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) in complex with its potent inhibitor, TES-1025. The contents herein are intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the molecular interactions and therapeutic potential of targeting the ACMSD enzyme.
Executive Summary
Human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) is a pivotal enzyme at a branch point of the de novo NAD+ synthesis pathway, making it a compelling therapeutic target for a variety of diseases, including inflammatory conditions, metabolic disorders, and age-related ailments.[1][2][3] this compound is the first nanomolar inhibitor of ACMSD, demonstrating a potent ability to modulate intracellular NAD+ levels.[1][4] This document elucidates the crystal structure of the human dimeric ACMSD in complex with this compound, revealing the precise molecular interactions that underpin its inhibitory mechanism. The structure, resolved at 2.5 Å, showcases this compound binding within the catalytic site, engaging with a crucial Zn2+ ion and residues from both monomers of the ACMSD homodimer.[1][2] This structural insight provides a foundational basis for the rational design of next-generation ACMSD inhibitors.
The ACMSD-TES-1025 Complex: Structural and Binding Data
The interaction between this compound and ACMSD is characterized by high affinity and specificity. The quantitative data pertaining to this interaction and the crystallographic structure are summarized below.
Inhibitor Affinity and Efficacy
| Parameter | Value | Reference |
| Ki | 0.85 ± 0.22 nM | [1][2][5] |
| IC50 | 13 nM | [1][4] |
Crystallographic Data of the this compound-ACMSD Complex
| Parameter | Value | Reference |
| PDB ID | 7PWY | [1][6] |
| Method | X-RAY DIFFRACTION | [6] |
| Resolution | 2.50 Å | [1][6] |
| R-Value Work | 0.210 | [1][6] |
| R-Value Free | 0.252 | [1][6] |
| Space Group | P 21 21 2 | [1] |
| Unit Cell Dimensions (a, b, c) | 153.3 Å, 92.5 Å, 103.9 Å | [1] |
| Total Structure Weight | 153.6 kDa | [6] |
| Modeled Residue Count | 1,289 | [6] |
Molecular Interactions at the Active Site
The crystal structure of the this compound-ACMSD complex reveals that the inhibitor binds in the catalytic site, which is formed at the interface of the two monomers of the homodimer.[1][2] The catalytically active form of ACMSD is a homodimer, as a neighboring subunit contributes a critical arginine residue to the active site.[1]
This compound's potent inhibition is achieved through a network of interactions with key residues and the catalytic Zn2+ ion:
-
Coordination with Zn2+: The carboxyl group of this compound directly coordinates with the Zn2+ metal ion.[4]
-
Hydrogen Bonding: The carboxyl group also forms hydrogen bonds with Trp191 and interacts with Asp291 via a bridging water molecule.[4]
-
Charge-Charge Interactions: The pyrimidine nitrogen of this compound engages in a charge-charge interaction with the positively charged nitrogen of Arg47.[4]
-
Hydrophobic Interactions: The 2-thienyl ring of the inhibitor is situated within a hydrophobic pocket formed by Trp176, Phe46, Met180, and Trp191.[4]
-
Dimeric Interface Interaction: this compound interacts with residues from both chains of the ACMSD dimer, stabilizing an inactive conformation.[1] A key interaction involves Arg243 from the adjacent monomer.[2]
Signaling Pathway Context: The Kynurenine Pathway and NAD+ Synthesis
ACMSD is a crucial regulator in the kynurenine pathway, which is the primary route for de novo NAD+ synthesis from tryptophan.[1] ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to 2-aminomuconate-6-semialdehyde (AMS).[1] AMS is then further metabolized to enter the tricarboxylic acid (TCA) cycle.[1] In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid (QUIN), a precursor for NAD+ synthesis.[1] By inhibiting ACMSD, this compound effectively shunts the metabolic flux of tryptophan catabolism towards the production of quinolinic acid, thereby increasing intracellular NAD+ levels.[1][2]
Experimental Protocols
Protein Expression and Purification of Human ACMSD
Recombinant human ACMSD (hACMSD) was expressed in Pichia pastoris cells.[1] The purification protocol involved the following steps:
-
Cell Lysis: A pellet of P. pastoris cells was resuspended in a lysis buffer (10 mM potassium phosphate, pH 7.0, 50 mM NaCl, 1 mM DTT, 5 mM 2-mercaptoethanol, 1 mM PMSF, and a protease inhibitor cocktail).[1]
-
Chromatography: The cell lysate was subjected to purification, likely involving affinity and size-exclusion chromatography, to obtain pure hACMSD.
Crystallization of the ACMSD-TES-1025 Complex
-
Protein Preparation: The purified hACMSD was diluted tenfold with 50 mM potassium phosphate and 5 mM 2-mercaptoethanol, then concentrated by ultrafiltration to a final concentration of 4.5 mg/ml.[2]
-
Crystallization Method: The sitting drop vapor diffusion method was employed for all crystallization trials.[2] this compound was co-crystallized with the protein.
X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: Diffraction data were collected from the crystals and were integrated and scaled using the XDS/XSCALE program package.[1]
-
Structure Solution: The crystal structure was solved by molecular replacement using the PHASER program, with a previously determined hACMSD structure (PDB code 4IH3) as the search model.[1]
-
Model Building and Refinement: Automated model building was performed using the PHENIX suite, followed by manual fitting using COOT. The model was refined while monitoring Rwork, Rfree, and Ramachandran plot statistics.[1] The final coordinates and structure factors were deposited in the Protein Data Bank under the accession code 7PWY.[1][2]
Enzyme Kinetics Assay
The inhibitory kinetics of this compound on ACMSD were determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor and the substrate, 2-amino 3-carboxymuconate 6-semialdehyde (ACMS).[1] Due to the tight binding of this compound, the Dixon method was used for the kinetic analysis.[1] The activity was monitored by the decrease in absorbance at 360 nm, corresponding to the consumption of ACMS.[7]
Conclusion
The detailed structural and functional data presented in this guide offer a clear and comprehensive understanding of the mechanism of action of this compound, a first-in-class, potent inhibitor of human ACMSD. The high-resolution crystal structure of the ACMSD-TES-1025 complex provides an invaluable tool for the structure-based design of novel therapeutics targeting NAD+ metabolism for the treatment of a wide range of human diseases.
References
- 1. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 2. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7pwy - Structure of human dimeric ACMSD in complex with the inhibitor this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 7. Human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD): A structural and mechanistic unveiling - PMC [pmc.ncbi.nlm.nih.gov]
TES-1025: A Technical Guide to its Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TES-1025 is a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By inhibiting ACMSD, this compound effectively modulates the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1][4][5] This document provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[3-[(5-cyano-6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl) sulfanylmethyl]phenyl]acetic acid | [1][3] |
| CAS Number | 1883602-21-8 | [1][3][6] |
| Molecular Formula | C18H13N3O3S2 | [6] |
| Molecular Weight | 383.44 g/mol | [6] |
| Appearance | White to yellow solid | [6] |
| Solubility | DMSO: 100 mg/mL (260.80 mM) (warming may be required) | [6] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [6] |
Biological Activity and Pharmacokinetics
This compound is a low nanomolar inhibitor of human ACMSD, leading to increased NAD+ levels in cellular systems.[6][7] Its inhibitory activity and pharmacokinetic profile have been characterized in vitro and in vivo.
| Parameter | Value | Species/System | Reference |
| IC50 | 13 ± 3 nM | Human ACMSD | [7] |
| Ki | 0.85 ± 0.22 nM | Human ACMSD | [1][2][8] |
| Cmax (Oral, 5 mg/kg) | 2570 ng/mL | Male CD-1 mice | [6][7] |
| Tmax (Oral, 5 mg/kg) | 2 h | Male CD-1 mice | [7] |
| t1/2 (IV, 0.5 mg/kg) | ~5.33 h | Male CD-1 mice | [6][7] |
| AUC0-8h (Oral, 5 mg/kg) - Liver | 19,200 hng/mL | Male CD-1 mice | [6][7] |
| AUC0-8h (Oral, 5 mg/kg) - Kidneys | 36,600 hng/mL | Male CD-1 mice | [6][7] |
Mechanism of Action: Kynurenine Pathway Modulation
ACMSD is a crucial enzyme at a branch point in the kynurenine pathway, the primary route for tryptophan catabolism.[9] ACMSD catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), which is further metabolized for complete oxidation in the tricarboxylic acid (TCA) cycle.[1][4] In the presence of this compound, the inhibition of ACMSD shunts the metabolic flux of ACMS towards the spontaneous cyclization to quinolinic acid (QUIN), a precursor for de novo NAD+ synthesis.[1][4]
Caption: Inhibition of ACMSD by this compound redirects the kynurenine pathway towards NAD+ synthesis.
Experimental Protocols
In Vitro ACMSD Inhibition Assay
This protocol describes the coupled spectrophotometric assay used to determine the inhibitory activity of this compound on human ACMSD.[7]
Materials:
-
Recombinant human ACMSD (hACMSD)
-
3-hydroxyanthranilic acid
-
Recombinant 3-hydroxyanthranilate 3,4-dioxygenase
-
This compound
-
DMSO
-
Assay buffer
Procedure:
-
ACMS Substrate Generation: In a pre-assay mixture, generate the ACMS substrate from 10 µM 3-hydroxyanthranilic acid using recombinant 3-hydroxyanthranilate 3,4-dioxygenase.
-
Monitoring ACMS Formation: Monitor the formation of ACMS by measuring the absorbance at 360 nm.
-
Enzyme Reaction: Once the ACMS formation is complete, add a defined amount of hACMSD to the mixture.
-
Inhibitor Addition: For IC50 determination, add serial dilutions of this compound (prepared from a DMSO stock solution) to the reaction mixture along with hACMSD. Maintain a final DMSO concentration of 1.0% in all reactions.
-
Activity Measurement: Calculate the enzyme activity from the initial rate of absorbance decrease at 360 nm, subtracting the rate of a control reaction without hACMSD.
-
IC50 Calculation: Determine the IC50 value by plotting the enzyme activity against the logarithm of the this compound concentration.
Caption: A streamlined workflow for determining the in vitro inhibitory potency of this compound.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for assessing the pharmacokinetic properties of this compound in male CD-1 mice following intravenous and oral administration.[6][7]
Animals:
-
Male CD-1 mice
Study Phases:
-
Oral Administration:
-
Administer this compound orally to a cohort of mice at a target dose of 5 mg/kg.
-
Collect blood, brain, and liver samples at various time points up to 8 hours post-administration.
-
-
Intravenous Administration:
-
Administer this compound intravenously to a separate cohort of mice at a target dose of 0.5 mg/kg.
-
Collect blood samples from the lateral tail vein at intervals up to 24 hours post-administration.
-
-
Sample Analysis:
-
Process the collected samples (blood, brain, liver) to extract this compound.
-
Quantify the concentration of this compound in each sample using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Parameter Calculation:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC from the concentration-time data.
-
Caption: A procedural diagram illustrating the in vivo pharmacokinetic evaluation of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of human ACMSD with promising therapeutic potential. Its ability to modulate NAD+ biosynthesis through the inhibition of the kynurenine pathway has been demonstrated in both in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other ACMSD inhibitors.
References
- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 5. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [iris.univpm.it]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to TES-1025 (CAS 1883602-21-8): A Novel ACMSD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TES-1025, a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). This compound, with CAS number 1883602-21-8, has emerged as a significant research tool for studying the de novo NAD+ biosynthesis pathway and holds therapeutic potential for a range of diseases associated with NAD+ homeostasis defects, including metabolic and inflammatory disorders.[1][2][3][4][5]
Core Compound Information
This compound is a small molecule identified as a first-in-class, low-nanomolar inhibitor of human ACMSD.[2] Its chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 1883602-21-8 |
| IUPAC Name | 3-[[[5-cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]phenylacetic acid[1] |
| Molecular Formula | C18H13N3O3S2[1] |
| Molecular Weight | 383.44 g/mol [1] |
| Appearance | Not specified in provided results. |
| Solubility | Soluble in organic solvents.[6] |
| Purity | ≥98% (typical for commercially available research grade)[6] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent and selective inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[7][8] ACMSD is a critical enzyme in the kynurenine pathway, which is the primary route for de novo NAD+ biosynthesis from tryptophan.[2][3]
ACMSD stands at a branching point in this pathway, catalyzing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate semialdehyde (AMS), which is then directed towards the tricarboxylic acid (TCA) cycle for complete oxidation.[3][9] By inhibiting ACMSD, this compound prevents the degradation of ACMS, thereby shunting its metabolic flux towards the spontaneous cyclization to quinolinic acid (QUIN).[2][3][9] Quinolinic acid is a direct precursor for the synthesis of NAD+.[2][3] Consequently, inhibition of ACMSD by this compound leads to an increase in intracellular NAD+ levels.[1][5][7][8]
The following diagram illustrates the role of ACMSD in the kynurenine pathway and the mechanism of action of this compound.
Caption: Mechanism of this compound action on the kynurenine pathway.
Potency and Efficacy
This compound is a highly potent inhibitor of human ACMSD, with in vitro studies demonstrating its activity in the low nanomolar range.
| Parameter | Value | Species | Assay Conditions |
| IC50 | 13 nM[2][7][8][9] | Human | Coupled spectrophotometric assay with recombinant hACMSD.[10] |
| Ki | 0.85 ± 0.22 nM[2][4][11] | Human | Kinetic analysis using the Dixon method.[9] |
In Vivo Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in male CD-1 mice, revealing favorable properties for in vivo research.[7][10]
| Parameter | Intravenous (IV) Administration (0.5 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| Blood Clearance | Low[7][10] | - |
| Volume of Distribution | Low[7][10] | - |
| Half-life (t1/2) | ~5.33 hours[7][10] | - |
| Cmax | - | 2570 ng/mL[7][10] |
| Tmax | - | 2 hours[7] |
| Systemic Exposure | - | Good[7][10] |
| Tissue Distribution (AUC0-8h) | - | Liver: 19,200 hng/mL, Kidneys: 36,600 hng/mL[7] |
Experimental Protocols
ACMSD Enzyme Activity Assay (In Vitro)
This protocol describes the spectrophotometric assay used to determine the inhibitory activity of this compound on human ACMSD.[10]
Caption: Workflow for the in vitro ACMSD enzyme activity assay.
Methodology:
-
Substrate Generation: The substrate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), is generated in a pre-assay mixture containing 10 µM 3-hydroxyanthranilic acid and recombinant 3-hydroxyanthranilate 3,4-dioxygenase. The formation of ACMS is monitored spectrophotometrically at 360 nm until the reaction is complete.[10]
-
Enzyme Reaction: Once the ACMS substrate is formed, a defined amount of recombinant human ACMSD is added to the assay mixture.[10]
-
Inhibitor Addition: For determining the inhibitory effect, various concentrations of this compound (or a vehicle control) are added to the assay mixture along with the ACMSD.[10]
-
Activity Measurement: The activity of ACMSD is determined by measuring the initial rate of decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS.[10]
-
Data Analysis: The enzyme activity is calculated by subtracting the rate of a control reaction performed in the absence of ACMSD. The IC50 value is then determined by plotting the enzyme activity against the concentration of this compound.[10]
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the methodology for assessing the pharmacokinetic profile of this compound in male CD-1 mice.[10]
Methodology:
-
Animal Model: Male CD-1 mice are used for the study.[10]
-
Dosing:
-
Sample Collection:
-
Bioanalysis: The concentration of this compound in the collected blood and tissue samples is quantified using a suitable bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, and Tmax.
Structural Biology
The crystal structure of human dimeric ACMSD in complex with this compound has been resolved, providing detailed insights into the inhibitor's binding mode.[2][4] this compound binds within the catalytic site of the enzyme, interacting with the catalytic Zn2+ ion and key amino acid residues from both chains of the dimer.[2][4] This structural information confirms the mechanism of inhibition and provides a basis for the rational design of next-generation ACMSD inhibitors.[2]
Research Applications and Future Directions
This compound serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the de novo NAD+ synthesis pathway. Its ability to modulate intracellular NAD+ levels makes it a promising candidate for studying diseases characterized by NAD+ deficiency, such as:
-
Metabolic Disorders: Defects in NAD+ homeostasis are linked to various metabolic diseases.[1][5]
-
Inflammatory Diseases: ACMSD has been identified as a novel therapeutic target for inflammatory conditions.[2][4]
-
Aging: NAD+ levels decline with age, and boosting NAD+ has been shown to have beneficial effects.[1][5]
-
Acute Kidney Injury (AKI): In vivo studies in preclinical models suggest that ACMSD inhibition could be a therapeutic strategy for AKI.[2][9]
-
Liver Diseases: Preclinical models of liver disease have shown benefits from ACMSD inhibition.[2][9]
Further research with this compound is warranted to fully elucidate the therapeutic potential of ACMSD inhibition in these and other disease areas.
References
- 1. medkoo.com [medkoo.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 1883602-21-8: 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thie… [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound |CAS 1883602-21-8|DC Chemicals [dcchemicals.com]
- 9. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
TES-1025: A Technical Guide to a Novel Investigator of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, from rare genetic disorders to common age-related ailments. A decline in the intracellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism, is a central element of mitochondrial impairment. TES-1025, a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), has emerged as a promising pharmacological tool to counteract this decline. By blocking ACMSD, this compound enhances the de novo synthesis of NAD+, thereby boosting mitochondrial function, promoting cellular energy homeostasis, and protecting against oxidative stress. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and key signaling pathways, to support its application in the study and potential treatment of mitochondrial dysfunction.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in all living cells, playing a pivotal role in a vast array of biological processes, including energy metabolism, DNA repair, and cellular signaling.[1] Dysregulation of NAD+ homeostasis has been implicated in a variety of pathological conditions, including mitochondrial diseases, neurodegenerative disorders, and metabolic syndromes.[2][3]
One promising strategy to augment intracellular NAD+ levels is to modulate its biosynthesis. The de novo synthesis pathway, which begins with the essential amino acid tryptophan, is a key route for NAD+ production.[2] The enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) represents a critical control point in this pathway, catalyzing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) away from NAD+ synthesis and towards catabolism.[2][3]
This compound is a first-in-class, potent, and selective small molecule inhibitor of human ACMSD.[3] By inhibiting ACMSD, this compound effectively redirects the metabolic flux of the kynurenine pathway towards the synthesis of quinolinic acid, a direct precursor of NAD+.[2] This leads to a significant increase in intracellular NAD+ levels, which in turn activates sirtuin 1 (SIRT1), a key NAD+-dependent deacetylase that promotes mitochondrial biogenesis and function.[4][5] This guide details the technical aspects of using this compound as a tool to investigate and potentially ameliorate mitochondrial dysfunction.
Mechanism of Action
This compound exerts its therapeutic effects by competitively inhibiting the enzyme ACMSD.[2] This inhibition shunts the metabolic intermediate ACMS towards the production of quinolinic acid, which is then converted to NAD+. The resulting increase in cellular NAD+ levels has several beneficial downstream effects on mitochondrial health, primarily mediated by the activation of SIRT1.
Signaling Pathway
The core signaling pathway initiated by this compound is depicted below.
References
- 1. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on the Effects of TES-1025: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical exploratory studies on TES-1025, a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the foundational studies cited.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of ACMSD, a key enzyme in the kynurenine pathway, which is the primary route for tryptophan catabolism. ACMSD acts at a critical branch point, converting α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde, which is then catabolized. By inhibiting ACMSD, this compound redirects the metabolic flux of ACMS towards the spontaneous cyclization to quinolinic acid, a precursor for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[1][2] This elevation of intracellular NAD+ levels is the primary mechanism through which this compound exerts its therapeutic effects. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins (e.g., SIRT1), which are involved in regulating mitochondrial function, stress resistance, and metabolism.[3] The therapeutic potential of this compound has been explored in preclinical models of diseases associated with NAD+ depletion, such as acute kidney injury and liver diseases.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | Reference |
| IC50 | 13 ± 3 nM | Human | [4] |
| Ki | 0.85 ± 0.22 nM | Human | [1] |
| Inhibition Type | Competitive | Human | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Male CD-1 Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | AUC0-8h (h*ng/mL) | t1/2 (h) | Reference |
| Oral (PO) | 5 | 2570 | 19,200 (Liver) | 5.33 | [4] |
| 36,600 (Kidney) | [4] | ||||
| Intravenous (IV) | 0.5 | - | - | 5.33 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
In Vitro ACMSD Enzyme Activity Assay
This protocol is adapted from methodologies used to determine the inhibitory activity of this compound on human ACMSD.
Objective: To determine the IC50 and mode of inhibition of this compound against recombinant human ACMSD.
Materials:
-
Recombinant human ACMSD
-
3-hydroxyanthranilate 3,4-dioxygenase
-
3-hydroxyanthranilic acid (substrate precursor)
-
This compound
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Spectrophotometer capable of reading at 360 nm
Procedure:
-
ACMS Substrate Generation: In the assay buffer, incubate 3-hydroxyanthranilic acid with 3-hydroxyanthranilate 3,4-dioxygenase to generate the ACMS substrate. Monitor the formation of ACMS by measuring the absorbance at 360 nm until the reaction is complete.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Enzyme Reaction: To the wells of a microplate containing the generated ACMS substrate, add the various concentrations of this compound or vehicle (DMSO) as a control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a pre-determined amount of recombinant human ACMSD to each well.
-
Measurement: Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS by ACMSD.
-
Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. For kinetic analysis of inhibition, vary both substrate and inhibitor concentrations and use appropriate models (e.g., Dixon plots) to determine the Ki and mode of inhibition.[1]
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general procedure for assessing the pharmacokinetic profile of this compound in mice.[4]
Objective: To determine the pharmacokinetic parameters (Cmax, AUC, t1/2) of this compound following oral and intravenous administration in mice.
Animals:
-
Male CD-1 mice
Procedure:
-
Dosing:
-
Oral (PO) Administration: Administer this compound (e.g., 5 mg/kg) by oral gavage.
-
Intravenous (IV) Administration: Administer this compound (e.g., 0.5 mg/kg) via the tail vein.
-
-
Sample Collection: Collect blood samples from the tail vein at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). At the end of the study, collect tissues such as liver and kidney.
-
Sample Processing: Process blood samples to obtain plasma. Homogenize tissue samples.
-
Bioanalysis: Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate parameters including Cmax, AUC, and elimination half-life (t1/2).
Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model
This protocol describes a common method for inducing AKI in mice to evaluate the therapeutic efficacy of this compound.[3]
Objective: To assess the protective effects of this compound against cisplatin-induced renal damage.
Animals:
-
Male C57BL/6J mice (8-12 weeks old)
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Treatment Groups: Divide mice into groups: (1) Vehicle control, (2) Cisplatin only, (3) this compound + Cisplatin, (4) this compound only.
-
This compound Administration: Administer this compound (e.g., 15 mg/kg/day) or vehicle, often via supplemented chow or oral gavage, starting before and continuing after cisplatin injection.[3]
-
AKI Induction: Induce AKI by a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).[3][5]
-
Monitoring: Monitor the animals for signs of distress and body weight changes.
-
Sample Collection: At a predetermined time point (e.g., 72 hours post-cisplatin), collect blood and kidney tissues.[3]
-
Analysis:
Carbon Tetrachloride (CCl4)-Induced Liver Injury Mouse Model
This protocol details a widely used model for inducing acute liver injury to study the effects of this compound.
Objective: To evaluate the hepatoprotective effects of this compound in a model of acute chemical-induced liver injury.
Animals:
-
Male C57BL/6J mice
Procedure:
-
Treatment Groups: Establish control and treatment groups similar to the AKI model.
-
This compound Administration: Administer this compound or vehicle prior to CCl4 challenge.
-
Liver Injury Induction: Induce acute liver injury with a single intraperitoneal injection of CCl4 (e.g., 1 mL/kg, diluted in corn oil).[7][8]
-
Sample Collection: Collect blood and liver tissue at a specified time point (e.g., 24-48 hours) after CCl4 administration.[9]
-
Analysis:
-
Blood: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Liver Tissue:
-
Histology: Perform H&E staining to assess hepatocellular necrosis and inflammation.
-
Gene Expression: Analyze the expression of inflammatory and fibrotic markers.
-
-
Conclusion
The exploratory studies on this compound have demonstrated its potential as a therapeutic agent by targeting the de novo NAD+ synthesis pathway. Its potent and selective inhibition of ACMSD leads to increased NAD+ levels, which in turn can activate protective cellular pathways mediated by sirtuins. The preclinical data in models of kidney and liver injury are promising. Further research is warranted to fully elucidate the therapeutic applications and long-term safety of this compound. This guide provides a foundational resource for researchers and drug development professionals interested in furthering the understanding of this novel compound.
References
- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing better mouse models to study cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Mechanisms of Cisplatin-Induced Acute Kidney Injury: The Role of NRF2 in Mitochondrial Dysfunction and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamics of Acute Liver Injury in Experimental Models of Hepatotoxicity in the Context of Their Implementation in Preclinical Studies on Stem Cell Therapy [imrpress.com]
Methodological & Application
TES-1025 In Vitro Experimental Protocols: A Comprehensive Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the in vitro characterization of TES-1025, a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). This compound has been identified as a modulator of de novo nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical pathway in cellular metabolism and energy homeostasis.[1][2][3] These protocols are intended for researchers, scientists, and drug development professionals engaged in the study of NAD+ metabolism and the therapeutic potential of ACMSD inhibition. This guide outlines the methodologies for determining the enzymatic inhibition of ACMSD by this compound, assessing its impact on cell viability, and evaluating its influence on apoptosis.
Introduction to this compound
This compound is a small molecule inhibitor of ACMSD, a key enzyme in the kynurenine pathway, which is the primary route for tryptophan catabolism.[4] ACMSD is situated at a critical branch point in this pathway, catalyzing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde. Inhibition of ACMSD by this compound redirects the metabolic flux of ACMS towards the spontaneous cyclization to quinolinic acid, a precursor for the de novo synthesis of NAD+.[5][6] By enhancing NAD+ levels, this compound holds therapeutic promise for a range of disorders associated with perturbed NAD+ homeostasis, including metabolic and renal diseases.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's in vitro activity based on published data.
| Parameter | Value | Description | Reference |
| IC50 | 13 nM (or 0.013 µM) | The half maximal inhibitory concentration of this compound against human ACMSD.[1][2][3][5][6][7] | [1][2][3][5][6][7] |
| Ki | 0.85 ± 0.22 nM | The inhibition constant of this compound for human ACMSD, indicating a high binding affinity.[5][8][9] | [5][8][9] |
Signaling Pathway of this compound
This compound exerts its effect by inhibiting the ACMSD enzyme within the kynurenine pathway of tryptophan metabolism. This inhibition leads to an accumulation of the substrate ACMS, which then spontaneously cyclizes to form quinolinic acid. Quinolinic acid is a direct precursor for the de novo synthesis of NAD+, a vital coenzyme in numerous cellular processes.
Experimental Protocols
This section provides detailed protocols for the in vitro evaluation of this compound.
ACMSD Enzymatic Activity Assay
This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of this compound on recombinant human ACMSD (hACMSD).[1][7]
Workflow:
Materials:
-
Recombinant human ACMSD (hACMSD)
-
3-hydroxyanthranilic acid
-
Recombinant 3-hydroxyanthranilate 3,4-dioxygenase
-
This compound
-
DMSO
-
Assay buffer (e.g., 50 mM 4-morpholinepropanesulfonic acid, pH 6.5, 100 mM NaCl)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 360 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay is consistent across all wells (e.g., 1.0%).[7]
-
-
ACMS Substrate Generation:
-
Enzymatic Reaction:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the rate of the control reaction (without ACMSD) from the rates of the enzymatic reactions.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (AlamarBlue™)
This protocol describes the use of the AlamarBlue™ (resazurin-based) assay to assess the effect of this compound on the viability of a chosen cell line.
Workflow:
Materials:
-
Cell line of interest (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
This compound
-
DMSO
-
AlamarBlue™ Cell Viability Reagent
-
96-well opaque-walled microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and AlamarBlue™ but no cells).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.
Workflow:
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for a specified period.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.[1]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7][12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro investigation of this compound. By following these detailed methodologies, researchers can effectively characterize the enzymatic inhibition of ACMSD by this compound and elucidate its downstream effects on cellular viability and apoptosis. These experimental approaches will be instrumental in furthering our understanding of the therapeutic potential of ACMSD inhibitors in diseases characterized by NAD+ deficiency.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - UZ [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. broadpharm.com [broadpharm.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
Application Notes and Protocols for a Coupled Spectrophotometric Assay of TES-1025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TES-1025 is a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2][3] ACMSD represents a critical branch point in tryptophan metabolism, catalyzing the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS).[4][5] Inhibition of ACMSD by this compound diverts the metabolic flux towards the synthesis of quinolinic acid, a precursor for NAD+, thereby increasing intracellular NAD+ levels.[4][6] This makes ACMSD a promising therapeutic target for a range of diseases associated with depleted NAD+ levels, including metabolic and inflammatory disorders.[4][7]
These application notes provide a detailed protocol for a coupled spectrophotometric assay to determine the inhibitory activity of this compound on ACMSD. The assay relies on the enzymatic generation of the unstable ACMS substrate followed by monitoring its consumption by ACMSD, which can be measured as a decrease in absorbance.
Quantitative Data Summary
The following table summarizes the key inhibitory constants for this compound against human ACMSD.
| Parameter | Value | Reference |
| IC50 | 13 ± 3 nM | [1] |
| Ki | 0.85 ± 0.22 nM | [7] |
Signaling Pathway
The diagram below illustrates the role of ACMSD in the de novo NAD+ synthesis pathway and the mechanism of action of this compound.
Caption: Role of ACMSD and this compound in NAD+ biosynthesis.
Experimental Protocols
Coupled Spectrophotometric Assay for ACMSD Activity
This protocol is adapted from methodologies described for determining the activity of ACMSD and the inhibitory effects of compounds like this compound.[1][2][8] The assay is performed in two stages: first, the enzymatic generation of the ACMS substrate, and second, the measurement of ACMSD activity through the consumption of this substrate.
Materials and Reagents:
-
Recombinant human ACMSD
-
Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (3,4-HAO) from Ralstonia metallidurans
-
3-hydroxyanthranilic acid
-
This compound
-
Assay Buffer: 50 mM 4-morpholinepropanesulfonic acid (MOPS), pH 6.5, containing 100 mM NaCl
-
DMSO (for dissolving this compound)
-
UV/Vis Spectrophotometer capable of reading at 360 nm
-
96-well UV-transparent microplates or cuvettes
Experimental Workflow Diagram:
Caption: Workflow for the coupled spectrophotometric assay.
Protocol:
Part 1: In Situ Generation of ACMS Substrate
-
Prepare a pre-assay mixture in a microplate well or cuvette containing the assay buffer.
-
Add 3-hydroxyanthranilic acid to a final concentration of 10 µM.[1][2]
-
Add a suitable amount of recombinant 3,4-HAO to initiate the reaction.
-
Incubate the mixture at 37°C.
-
Monitor the formation of ACMS by measuring the increase in absorbance at 360 nm until the reading stabilizes, indicating the reaction is complete.[1][2]
Part 2: Measurement of ACMSD Inhibition by this compound
-
Prepare serial dilutions of this compound from a stock solution in DMSO. Ensure the final DMSO concentration in all reaction mixtures is constant and low (e.g., 1.0%) to avoid solvent effects.[1]
-
To the wells containing the freshly prepared ACMS substrate, add the appropriate dilution of this compound or DMSO for the control wells.
-
Initiate the ACMSD reaction by adding a predetermined amount of recombinant human ACMSD (e.g., 30 nM).[8]
-
Immediately begin monitoring the decrease in absorbance at 360 nm over time. The rate of decrease is proportional to the ACMSD activity.
-
Record the absorbance values at regular intervals to determine the initial linear rate of the reaction.
Data Analysis:
-
Calculate the initial velocity (rate of absorbance decrease) for each concentration of this compound and the vehicle control.
-
Determine the percent inhibition for each this compound concentration using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ACMSD activity.
-
For determining the inhibition constant (Ki), perform the assay at varying concentrations of both the substrate and the inhibitor and use methods such as the Dixon plot for analysis.[5] This is particularly important as this compound is a tight-binding inhibitor.[5][6]
Conclusion
This coupled spectrophotometric assay provides a reliable and continuous method for characterizing the inhibitory activity of this compound on ACMSD. The protocol is suitable for high-throughput screening of potential ACMSD inhibitors and for detailed kinetic studies. Accurate determination of the inhibitory potency of compounds like this compound is crucial for their development as therapeutic agents targeting NAD+ metabolism.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 5. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing TES-1025 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
TES-1025 is a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2][3][4][5] By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, making it a valuable tool for research in areas such as metabolic disorders, inflammatory diseases, and aging.[2][4][5][6] This document provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO), ensuring optimal solubility and stability for use in various experimental settings.
Data Presentation
The following table summarizes the key quantitative data for this compound and its solubility in DMSO.
| Parameter | Value | Reference |
| Molecular Weight | 383.44 g/mol | [1] |
| Formula | C18H13N3O3S2 | [1] |
| CAS Number | 1883602-21-8 | [1][2][3] |
| Appearance | White to yellow solid | [1] |
| Solubility in DMSO | 100 mg/mL (260.80 mM) | [1] |
| Recommended Storage (Powder) | -20°C for 3 years or 4°C for 2 years | [1] |
| Recommended Storage (Stock Solution in DMSO) | -80°C for up to 2 years or -20°C for up to 1 year | [1] |
| IC50 (ACMSD) | 13 nM | [1][2][3] |
| Ki | 0.85 ± 0.22 nM | [2][4] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 50 mM stock solution of this compound in DMSO. This concentration is suitable for a wide range of applications, including cell-based assays and enzyme kinetics experiments.[2][3]
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure all necessary equipment is clean and readily accessible. It is crucial to use a newly opened bottle of anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[1]
-
Calculating the Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Mass (mg) = 50 mM x 1 mL x 383.44 g/mol / 1000 = 19.172 mg
-
Weighing this compound: Carefully weigh out 19.172 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If precipitation occurs, gentle warming in a water bath (37°C) and/or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 6. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
TES-1025: Application Notes and Protocols for NAD+ Level Modulation in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TES-1025 is a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo nicotinamide adenine dinucleotide (NAD+) synthesis pathway.[1][2][3] By inhibiting ACMSD, this compound effectively modulates cellular NAD+ levels, a critical coenzyme in cellular metabolism and signaling.[2] Defects in NAD+ homeostasis are linked to a variety of diseases, including metabolic disorders, neurodegenerative diseases, and age-related complications. This compound serves as a valuable research tool for studying the therapeutic potential of ACMSD inhibition in disorders associated with perturbed NAD+ supply.[1][2]
Mechanism of Action
This compound acts as a competitive inhibitor of ACMSD.[1] ACMSD is situated at a crucial branch point in the kynurenine pathway, the primary route for tryptophan degradation.[1][4] This enzyme catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), which is subsequently catabolized.[1][4] Inhibition of ACMSD by this compound redirects the metabolic flux of ACMS away from catabolism and towards the spontaneous cyclization to quinolinic acid (QA), a direct precursor for de novo NAD+ synthesis.[1][4] This targeted inhibition leads to an increase in intracellular NAD+ levels.[5][6]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell System/Enzyme | Reference |
| IC50 | 13 nM | Human ACMSD | [1][2][3] |
| Ki | 0.85 ± 0.22 nM | Human ACMSD | [5][7][8] |
In Vivo Pharmacokinetics of this compound in Male CD-1 Mice
| Route of Administration | Dose | Key Findings | Reference |
| Intravenous (IV) | 0.5 mg/kg | Low blood clearance, t1/2 of ~5.33 h. | [3][9] |
| Oral (PO) | 5 mg/kg | Good systemic exposure, Cmax of 2570 ng/mL at 2 h. Quantifiable blood concentration for up to 8 h. | [3][9] |
Effect of this compound on NAD+ Levels
| Cell/Tissue Type | Treatment | Result | Reference |
| Mouse Primary Hepatocytes | 24h treatment with this compound | Dose-dependent increase in NAD+ levels. | [6] |
| Human HK-2 Kidney Cells | Treatment with this compound | Increased NAD+ content. | [6] |
| Mouse Liver, Kidneys, Brain | 10 days of chow diet with 15 mg/kg this compound | Increased NAD+ content. | [6] |
Signaling Pathway
Caption: Mechanism of this compound action on the de novo NAD+ synthesis pathway.
Experimental Protocols
Protocol 1: In Vitro ACMSD Inhibition Assay
This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of this compound on human ACMSD.[3][8][9]
Materials:
-
Recombinant human ACMSD (hACMSD)
-
3-hydroxyanthranilic acid
-
Recombinant 3-hydroxyanthranilate 3,4-dioxygenase
-
This compound
-
Assay buffer (e.g., 50 mM 4-morpholinepropanesulfonic acid, pH 6.5, 100 mM NaCl)
-
Spectrophotometer capable of reading at 360 nm
Procedure:
-
ACMS Substrate Generation: In a pre-assay mixture, generate the ACMS substrate from 10 µM 3-hydroxyanthranilic acid using recombinant 3-hydroxyanthranilate 3,4-dioxygenase.
-
Monitoring ACMS Formation: Monitor the formation of ACMS by measuring the absorbance at 360 nm until the reaction is complete (i.e., the absorbance stabilizes).
-
Enzyme Reaction: To the assay mixture containing the generated ACMS, add a known concentration of hACMSD (e.g., 30 nM).
-
Inhibitor Addition: For determining the IC50, add varying concentrations of this compound (from 0.5 to 40 nM) to the assay mixture along with hACMSD. A control reaction should be run without the inhibitor.
-
Activity Measurement: Calculate the ACMSD activity from the initial rate of decrease in absorbance at 360 nm. Subtract the rate of a control reaction mixture lacking ACMSD.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Cellular NAD+ Level Quantification
This protocol provides a general workflow for treating cells with this compound and subsequently measuring intracellular NAD+ levels.
Materials:
-
Cell line of interest (e.g., mouse primary hepatocytes, human HK-2 cells)
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
NAD/NADH quantification kit (commercially available)
-
Lysis buffer
-
Plate reader for absorbance or fluorescence measurement
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Incubation: Remove the old medium and add the medium containing different concentrations of this compound or vehicle control (DMSO) to the cells. Incubate for the desired period (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the protocol of the chosen NAD/NADH quantification kit.
-
NAD+ Measurement: Perform the NAD+ assay following the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the intracellular NAD+ concentration relative to the total protein content or cell number. Compare the NAD+ levels in this compound-treated cells to the vehicle-treated control cells.
Experimental Workflow
Caption: Workflow for measuring cellular NAD+ levels after this compound treatment.
References
- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for Oral Administration of TES-1025 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of TES-1025 in mice, based on preclinical research findings. This compound is a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2][3][4][5][6][7] By inhibiting ACMSD, this compound enhances the production of NAD+, a critical coenzyme in cellular metabolism and signaling.[3][5][8]
Mechanism of Action and Signaling Pathway
This compound is a competitive inhibitor of ACMSD with a low nanomolar potency.[3] ACMSD is a crucial enzyme at a branching point in the kynurenine pathway, the primary route for tryptophan catabolism.[3][8][9] This enzyme catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), which is then directed towards the tricarboxylic acid (TCA) cycle for complete oxidation.[3][8]
Inhibition of ACMSD by this compound prevents the degradation of ACMS, thereby increasing its conversion to quinolinic acid (QUIN).[3][8] QUIN is a precursor for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[3][8] Consequently, this compound administration leads to increased intracellular NAD+ levels.[6][8] This mechanism of action makes this compound a promising therapeutic agent for conditions associated with impaired NAD+ homeostasis, such as liver and kidney diseases.[3][4][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (human ACMSD) | 13 ± 3 nM | [1] |
| Ki | 0.85 ± 0.22 nM | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (0.5 mg/kg) | Reference |
| Cmax | 2570 ng/mL | - | [1][2] |
| tmax | 2 h | - | [1] |
| t1/2 | - | ~5.33 h | [1][2] |
| AUC0-8h (Blood) | Quantifiable up to 8 h | - | [1][2] |
| AUC0-8h (Liver) | 19,200 hng/mL | - | [1][2] |
| AUC0-8h (Kidneys) | 36,600 hng/mL | - | [1][2] |
| Blood Clearance | - | Low | [1][2] |
| Volume of Distribution | - | Low | [1][2] |
Experimental Protocols
In Vivo Pharmacokinetic Study of Orally Administered this compound in Mice
This protocol is based on a study conducted in male CD-1 mice to evaluate the pharmacokinetic profile of this compound following oral administration.[1]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., appropriate aqueous solution)
-
Male CD-1 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Tissue dissection tools
-
Homogenizer
-
Analytical equipment for sample analysis (e.g., LC-MS/MS)
Experimental Workflow:
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [iris.univpm.it]
- 8. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of ACMSD with TES-1025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-crystallization of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) with its potent inhibitor, TES-1025. Successful crystallization and subsequent structure determination can provide critical insights into the inhibitor's binding mode and mechanism of action, aiding in structure-based drug design and the development of novel therapeutics targeting the kynurenine pathway.
Introduction
Human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) is a key enzyme at a branching point of the kynurenine pathway, which is involved in tryptophan metabolism.[1][2][3] ACMSD regulates the balance between the production of quinolinic acid, a precursor for de novo NAD+ synthesis, and the complete oxidation of tryptophan.[1][4][5] Inhibition of ACMSD is a promising therapeutic strategy for various diseases associated with NAD+ deficiency, such as liver and kidney diseases.[1][2][4]
This compound is a potent and selective small-molecule inhibitor of human ACMSD with a reported IC50 of 13 nM and a Ki value of 0.85 ± 0.22 nM.[1][4][6] The structural elucidation of the ACMSD-TES-1025 complex is crucial for understanding the molecular interactions that drive its high-affinity binding and for guiding further optimization of ACMSD inhibitors.[2][4] This document outlines the protocol for obtaining high-quality crystals of the ACMSD-TES-1025 complex suitable for X-ray diffraction analysis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the ACMSD-TES-1025 complex and the crystallographic analysis.
Table 1: Inhibitor Properties
| Parameter | Value | Reference |
| Inhibitor Name | This compound | [4] |
| IUPAC Name | 2-[3-[(5-cyano-6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl) sulfanylmethyl]phenyl]acetic acid | [4] |
| CAS Number | 1883602-21-8 | [4] |
| PubChem CID | 137142885 | [4] |
| IC50 | 13 nM | [4][6] |
| Ki | 0.85 ± 0.22 nM | [1][2][4] |
Table 2: Crystallization and Data Collection Statistics for ACMSD-TES-1025 Complex
| Parameter | Value | Reference |
| PDB Accession Code | 7PWY | [4][5] |
| Method | X-RAY DIFFRACTION | [7] |
| Resolution | 2.50 Å | [7] |
| Space Group | P 1 21 1 | [5] |
| Unit Cell Dimensions (a, b, c; Å) | 153.3, 92.5, 103.9 | [5] |
| R-work | 0.210 | [1][7] |
| R-free | 0.252 | [1][7] |
Experimental Protocols
Protein Expression and Purification
A detailed protocol for the expression and purification of human ACMSD is a prerequisite for successful crystallization. While the specific expression system and purification steps can vary, a general outline based on published methods is provided below.
-
Expression: Human ACMSD is typically expressed in a suitable host system, such as E. coli, using a plasmid vector containing the ACMSD gene.
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.
-
Clarification: The cell lysate is centrifuged to remove cell debris.
-
Affinity Chromatography: The supernatant is loaded onto a Ni-NTA or other suitable affinity chromatography column to capture the His-tagged ACMSD protein. The protein is then eluted with an imidazole gradient.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity of the final protein should be >95% as assessed by SDS-PAGE.
Co-crystallization of ACMSD with this compound
This protocol describes the hanging drop vapor diffusion method for co-crystallization.
Materials:
-
Purified human ACMSD protein (concentrated to 5-10 mg/mL in a low-salt buffer)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Crystallization screening kits (e.g., Hampton Research, Qiagen)
-
Crystallization plates (24- or 96-well)
-
Cover slips
-
Micro-pipettes
Protocol:
-
Complex Formation: Incubate the purified ACMSD protein with a 5- to 10-fold molar excess of this compound for at least 1 hour on ice to ensure complex formation.
-
Crystallization Screening:
-
Set up crystallization screens using the hanging drop vapor diffusion method.
-
Pipette 1 µL of the ACMSD-TES-1025 complex solution onto a siliconized cover slip.
-
Add 1 µL of the reservoir solution from the crystallization screen to the protein drop.
-
Carefully invert the cover slip and seal the reservoir well.
-
-
Incubation: Incubate the crystallization plates at a constant temperature, typically 18-20°C.
-
Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks. The best crystals for the ACMSD-TES-1025 complex were reported to have grown in a reservoir solution containing 100 mM sodium acetate (Na(CH3COO)) at pH 5.7 and 22% (w/v) PEG 4000 over a few weeks at 18°C.[5]
-
Crystal Harvesting and Cryo-protection:
-
Once crystals of suitable size are obtained, they need to be harvested and cryo-protected before data collection.
-
Briefly transfer the crystal to a cryo-protectant solution, which is typically the reservoir solution supplemented with a cryo-protectant like glycerol or ethylene glycol (e.g., 20-25%).
-
Loop out the crystal and flash-cool it in liquid nitrogen.
-
X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron source.
-
Data Processing: Process the diffraction data using software such as XDS or HKL2000.
-
Structure Solution: Solve the crystal structure using molecular replacement with a previously determined ACMSD structure (e.g., PDB ID: 4IH3) as a search model.[5]
-
Refinement: Refine the structural model using software like PHENIX or REFMAC5, including the manual building of the this compound ligand into the electron density map.[5]
Visualizations
Signaling Pathway
Caption: Kynurenine pathway showing the role of ACMSD and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for the co-crystallization and structure determination of the ACMSD-TES-1025 complex.
References
- 1. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 2. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rcsb.org [rcsb.org]
Troubleshooting & Optimization
TES-1025 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of TES-1025. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter challenges with the solubility of this compound, a potent and selective human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) inhibitor.[1][2] This guide provides solutions to common problems to ensure successful experimental outcomes.
Issue 1: Difficulty Dissolving this compound Powder
Symptoms:
-
This compound powder does not readily dissolve in the chosen solvent.
-
Visible particulate matter remains after vortexing.
Possible Causes:
-
Inappropriate solvent selection.
-
Insufficient agitation or energy to break down the solid-state compound.
Solutions:
-
Solvent Selection: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[3][4]
-
Warming: Gently warm the solution to 37°C to aid dissolution.[3]
-
Sonication: Use an ultrasonic bath to provide additional energy for dissolution.[3]
-
Fresh Solvent: Ensure the use of high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4]
Issue 2: Precipitation of this compound Upon Dilution in Aqueous Solutions
Symptoms:
-
A clear stock solution of this compound in DMSO becomes cloudy or forms a precipitate when diluted with aqueous buffers (e.g., PBS) or cell culture media.
Possible Causes:
-
This compound is a lipophilic compound with poor aqueous solubility.
-
Rapid change in solvent polarity upon dilution.
Solutions:
-
Stepwise Dilution: Avoid adding the DMSO stock solution directly to a large volume of aqueous buffer. Instead, perform serial dilutions in the aqueous medium.[5]
-
Intermediate Dilution in DMSO: Before adding to the aqueous medium, dilute the concentrated DMSO stock solution to a lower concentration with DMSO. This can help prevent precipitation when the final dilution into the aqueous phase is performed.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, ideally below 0.5% in cell-based assays, to avoid solvent-induced artifacts.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]
Issue 3: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in experimental results.
-
Lower than expected potency or activity.
Possible Causes:
-
Precipitation of this compound in the assay medium, leading to a lower effective concentration.
-
Degradation of this compound in solution.
Solutions:
-
Visual Inspection: Before use, visually inspect prepared solutions for any signs of precipitation.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to minimize degradation.
-
Storage of Stock Solutions: Aliquot and store DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous DMSO.[3][4]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 100 mg/mL (260.80 mM).[4]
Q3: How should I store my this compound stock solution?
A3: It is recommended to aliquot your this compound DMSO stock solution into single-use volumes and store them at -20°C or -80°C. This will help to avoid degradation caused by repeated freeze-thaw cycles.[3]
Q4: My this compound precipitated when I diluted my DMSO stock in cell culture medium. What should I do?
A4: To prevent precipitation, it is best to perform a stepwise dilution. You can also try making an intermediate dilution of your stock in DMSO before adding it to the cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all treatments, including a vehicle control.[5]
Q5: Can I prepare aqueous stock solutions of this compound?
A5: Due to the lipophilic nature of this compound, preparing a concentrated stock solution in a purely aqueous buffer is not recommended as it is likely to have very low solubility.
Q6: Are there established formulations for in vivo studies with this compound?
A6: Yes, several formulations have been used for in vivo studies. These typically involve a co-solvent system to maintain solubility. Please refer to the quantitative data table and experimental protocols section for more details.
Quantitative Data
The following table summarizes the known solubility and formulation data for this compound.
| Solvent/Formulation | Concentration | Notes |
| DMSO | 100 mg/mL (260.80 mM) | Warming may be required. Use of fresh, anhydrous DMSO is recommended.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.52 mM) | Results in a clear solution.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.52 mM) | Results in a clear solution.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex the solution until the this compound is completely dissolved.
-
If necessary, gently warm the tube to 37°C or sonicate in a water bath to aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium is below 0.5% and is consistent across all experimental conditions.
-
Prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium.
-
Add the diluted this compound solutions to the cells and proceed with the experiment.
Protocol 3: Preparation of this compound for In Vivo Oral Administration (Formulation 1)
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
In a separate tube, add the required volume of the this compound DMSO stock.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the desired final volume and concentration.
-
The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizations
Caption: this compound inhibits ACMSD, increasing NAD+ biosynthesis.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility.
References
- 1. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
potential off-target effects of TES-1025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TES-1025, a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[1][2] It is a potent, competitive inhibitor with an IC50 of 13 nM and a Ki of 0.85 ± 0.22 nM for human ACMSD.[3][4]
Q2: How does inhibition of ACMSD by this compound work?
A2: ACMSD is a key enzyme in the kynurenine pathway, which is involved in the de novo synthesis of NAD+. By inhibiting ACMSD, this compound blocks the degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), leading to its spontaneous cyclization to form quinolinic acid, a precursor for NAD+ synthesis. This ultimately increases intracellular NAD+ levels.[3][5]
Q3: Has this compound been profiled for off-target activities?
Q4: What should I do if I observe an unexpected phenotype in my experiment with this compound?
A4: If you observe an unexpected phenotype, we recommend the following troubleshooting steps:
-
Confirm On-Target Engagement: Measure NAD+ levels or the accumulation of upstream metabolites in the kynurenine pathway in your experimental system to confirm that this compound is engaging with its primary target, ACMSD.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent and correlates with the known IC50 of this compound for ACMSD.
-
Use a Structurally Unrelated ACMSD Inhibitor: If available, use a structurally different ACMSD inhibitor as a control to see if the same phenotype is observed. This can help distinguish between on-target and potential off-target effects.
-
Consult the Literature for Pathway-Related Effects: Increased NAD+ levels can have wide-ranging effects on cellular metabolism and signaling. Review the literature to see if the observed phenotype could be a downstream consequence of NAD+ modulation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity at high concentrations | Off-target effects or exaggerated on-target effects. | Determine the EC50 for the toxicity and compare it to the IC50 for ACMSD inhibition. A large window between the two values suggests on-target effects at high concentrations. If the values are close, consider the possibility of off-target effects. |
| Phenotype not consistent with known NAD+ biology | Potential off-target effect or a novel downstream effect of ACMSD inhibition. | Perform a rescue experiment by supplementing with downstream metabolites of the NAD+ pathway. If the phenotype is not rescued, it may be indicative of an off-target effect. |
| Variability in experimental results | Issues with compound stability, solubility, or experimental setup. | Ensure proper handling and storage of this compound. Verify the final concentration and solubility in your assay medium. Include appropriate positive and negative controls in your experimental design. |
Experimental Protocols
Protocol 1: ACMSD Inhibition Assay (Coupled Spectrophotometric Assay)
This protocol is adapted from the methods described in the primary literature.[1][6]
Objective: To determine the inhibitory activity of this compound on human ACMSD.
Materials:
-
Recombinant human ACMSD
-
3-hydroxyanthranilic acid (3-HAA)
-
Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO)
-
This compound
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading at 360 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a suitable microplate, add the assay buffer.
-
Add 3-HAA to the wells.
-
Add 3-HAO to initiate the conversion of 3-HAA to ACMS.
-
Monitor the formation of ACMS by measuring the absorbance at 360 nm until the reaction is complete (i.e., the absorbance stabilizes).
-
Add a known concentration of recombinant human ACMSD to the wells.
-
Immediately add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Monitor the decrease in absorbance at 360 nm, which corresponds to the degradation of ACMS by ACMSD.
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 6. glpbio.com [glpbio.com]
TES-1025 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of TES-1025, a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). ACMSD is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism. By inhibiting ACMSD, this compound blocks the degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), a metabolic intermediate. This leads to an increased flux of ACMS towards the synthesis of quinolinic acid, a precursor for de novo NAD+ biosynthesis. The inhibition of ACMSD by this compound has been shown to increase intracellular NAD+ levels.
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. The following table summarizes the recommended storage conditions for both the powdered form and solutions of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
3. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO. Warming the solution may be necessary to achieve complete dissolution. It is important to note that DMSO is hygroscopic and the presence of water can affect the solubility of this compound. Therefore, using a fresh, unopened container of DMSO is recommended.
4. How can I measure the effect of this compound on cellular NAD+ levels?
Several methods can be used to measure intracellular NAD+ levels after treatment with this compound. Common techniques include enzymatic cycling assays and chromatographic methods like high-performance liquid chromatography (HPLC).[1][2][3][4] Commercial kits are also available for the colorimetric or fluorometric quantification of NAD+.[5] The choice of method will depend on the available equipment and the specific requirements of the experiment.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of ACMSD Activity
Possible Causes and Solutions:
-
Improper Storage of this compound: Verify that the compound has been stored according to the recommended conditions. Prolonged storage at improper temperatures or exposure to moisture can lead to degradation.
-
Incorrect Concentration of this compound: Double-check all calculations for the preparation of the stock and working solutions. Perform a serial dilution to ensure the concentration is within the expected effective range (the IC50 for human ACMSD is approximately 13 nM).
-
Enzyme Inactivity: Ensure that the recombinant ACMSD enzyme is active. Include a positive control (a known inhibitor, if available) and a no-inhibitor control in your assay. The activity of ACMSD is dependent on its dimeric or higher-order oligomeric state, and enzyme concentration can affect its specific activity.[6][7]
-
Assay Conditions: The pH of the assay buffer should be within the optimal range for ACMSD activity (pH 6.5-8.0).[8] Ensure that the substrate, ACMS, is freshly prepared as it is unstable.
Issue 2: Poor Solubility or Precipitation of this compound in Aqueous Buffers
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. When diluting the DMSO stock solution into your assay buffer, ensure that the final concentration of DMSO is kept low (typically ≤1%) to avoid precipitation.
-
Buffer Composition: Certain salts or high concentrations of other components in the buffer may reduce the solubility of this compound. If possible, test the solubility in a small volume of your buffer before proceeding with the full experiment.
-
Solution Preparation: When preparing working solutions, add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. Avoid adding the aqueous buffer directly to the concentrated DMSO stock.
Issue 3: No Increase in Cellular NAD+ Levels After Treatment with this compound
Possible Causes and Solutions:
-
Cell Type and ACMSD Expression: The effect of this compound on NAD+ levels is dependent on the expression and activity of ACMSD in the chosen cell line. ACMSD is highly expressed in the liver and kidneys.[8] Verify the expression of ACMSD in your cell model.
-
Insufficient Incubation Time or Concentration: Optimize the incubation time and concentration of this compound. A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell type.
-
Cellular NAD+ Measurement Assay: Ensure that your NAD+ measurement assay is sensitive and properly calibrated. Include appropriate controls, such as untreated cells and cells treated with a known modulator of NAD+ levels.
-
Tryptophan Availability: The de novo synthesis of NAD+ is dependent on the availability of tryptophan in the cell culture medium. Ensure that the medium contains an adequate supply of tryptophan.
Experimental Protocols
ACMSD Enzyme Activity Assay
This protocol is based on a coupled spectrophotometric assay.
Materials:
-
Recombinant human ACMSD
-
3-hydroxyanthranilic acid (3-HAA)
-
Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO)
-
This compound
-
Assay Buffer (e.g., 50 mM MOPS, pH 6.5, containing 100 µM ammonium iron (II) sulfate)
-
Spectrophotometer capable of reading at 360 nm
Procedure:
-
ACMS Generation: In a pre-assay mixture, generate the ACMS substrate by incubating 3-HAA with an excess of 3-HAO in the assay buffer at 37°C. Monitor the formation of ACMS by measuring the absorbance at 360 nm.
-
Inhibition Assay: Once the ACMS generation is complete, add a defined concentration of recombinant human ACMSD to the mixture in the presence of varying concentrations of this compound (or vehicle control).
-
Data Acquisition: Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the degradation of ACMS by ACMSD.
-
Data Analysis: Calculate the initial rate of the reaction for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Measurement of Intracellular NAD+ Levels
This protocol describes a general workflow for measuring NAD+ in cultured cells treated with this compound.
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
NAD+ extraction buffer (e.g., acidic or basic extraction buffers for NAD+ and NADH respectively)
-
NAD+/NADH quantification kit or HPLC system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate NAD+ extraction buffer.
-
NAD+ Extraction: Follow the specific protocol for your chosen extraction method to separate the NAD+ from other cellular components. This may involve acid or base treatment and neutralization steps.
-
Quantification: Measure the NAD+ concentration in the extracts using a commercial NAD+/NADH assay kit or by HPLC.[1][3][5]
-
Normalization: Normalize the NAD+ levels to the total protein concentration or cell number for each sample.
Visualizations
Caption: The inhibitory effect of this compound on the kynurenine pathway.
Caption: Troubleshooting workflow for unexpected NAD+ measurement results.
References
- 1. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 3. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of NAD+ levels [bio-protocol.org]
- 6. Quaternary structure of α-amino-β-carboxymuconate-ϵ-semialdehyde decarboxylase (ACMSD) controls its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. feradical.utsa.edu [feradical.utsa.edu]
- 8. Tissue expression and biochemical characterization of human 2-amino 3-carboxymuconate 6-semialdehyde decarboxylase, a key enzyme in tryptophan catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TES-1025 Spectrophotometric Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the TES-1025 spectrophotometric assay.
Troubleshooting Guide
This guide addresses common issues that may arise during the this compound spectrophotometric assay, presented in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| High Background Absorbance | Contaminated reagents or buffer. | Use fresh, high-purity reagents and freshly prepared buffer. Filter the buffer if necessary. |
| Cuvette is dirty, scratched, or not appropriate for UV range. | Clean cuvettes thoroughly. Use quartz cuvettes for measurements below 340 nm, as plastic and glass absorb UV light.[1] Handle cuvettes by the frosted sides to avoid fingerprints.[1] | |
| Leaching of chemicals from plastic tubes. | Avoid prolonged storage of samples and reagents in plastic microtubes, especially at temperatures at or above 37°C.[2] Consider using glass or low-retention plasticware. | |
| Inconsistent or Drifting Readings | Insufficient instrument warm-up time. | Allow the spectrophotometer to warm up for at least 15-30 minutes before taking measurements to ensure lamp stability.[1][3] |
| Temperature fluctuations in the sample or instrument environment. | Maintain a stable room temperature.[1][4] If the assay is temperature-sensitive, use a temperature-controlled cuvette holder. | |
| Sample is not well-mixed or contains air bubbles. | Ensure the sample is homogenous before measurement. Gently tap the cuvette to remove any air bubbles.[1] | |
| The sample is light-sensitive and degrading over time. | Minimize exposure of the sample to light. Take readings promptly after sample preparation. | |
| Low or No Signal (Absorbance Change) | Incorrect wavelength setting. | For the this compound coupled assay, ensure the spectrophotometer is set to monitor the formation of the ACMS substrate at 360 nm.[5][6] |
| Inactive enzyme (ACMSD or 3-hydroxyanthranilate 3,4-dioxygenase). | Store enzymes at the recommended temperature and handle them on ice. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control. | |
| Incorrect concentration of substrate or this compound. | Prepare fresh dilutions of the substrate (3-hydroxyanthranilic acid) and this compound. Verify the concentrations of all stock solutions. | |
| The sample is too dilute. | If the absorbance is close to the instrument's baseline noise, consider preparing a more concentrated sample if possible.[1] | |
| Non-linear or Unexpected Kinetic Profile | Substrate depletion. | Ensure the initial substrate concentration is not limiting. The reaction should be monitored during the initial linear phase. |
| Presence of interfering substances in the sample. | Sample matrix components can interfere with the assay.[7] Consider sample purification or dilution. Common interfering substances include those that absorb light at similar wavelengths.[7][8] | |
| Incorrect buffer pH. | The this compound assay protocol specifies a pH of 6.5 for the pre-assay mixture.[6] Verify the pH of your buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound spectrophotometric assay?
A1: The this compound spectrophotometric assay is a coupled enzyme assay used to determine the inhibitory activity of this compound on human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[5] The assay first generates the ACMS substrate from 3-hydroxyanthranilic acid using 3-hydroxyanthranilate 3,4-dioxygenase, and the formation of ACMS is monitored by an increase in absorbance at 360 nm.[5][6] Then, ACMSD is added, which decarboxylates ACMS, leading to a decrease in absorbance. When this compound, a potent ACMSD inhibitor, is present, the rate of this absorbance decrease is reduced.[5][9]
Q2: What is the optimal wavelength to monitor the reaction?
A2: The formation of the ACMS (α-amino-β-carboxymuconate-ε-semialdehyde) substrate is monitored at a wavelength of 360 nm.[5][6]
Q3: What type of cuvettes should I use for this assay?
A3: Since the measurement wavelength is 360 nm, which is in the UV range, it is recommended to use quartz cuvettes. Standard plastic or glass cuvettes absorb UV light and will lead to inaccurate results.[1]
Q4: How should I prepare my blank for this assay?
A4: The blank solution should contain all the components of the reaction mixture except the component whose absorbance is being measured. For the initial phase of monitoring ACMS formation, a blank without 3-hydroxyanthranilic acid would be appropriate. For the second phase where ACMSD activity is measured, a control reaction mixture without ACMSD can be used to subtract the background rate of absorbance decrease.[5]
Q5: My sample contains DMSO. Will this interfere with the assay?
A5: It is common to dissolve inhibitors like this compound in DMSO. However, it is crucial to maintain a consistent and low final concentration of DMSO in all reaction mixtures, including the control, as high concentrations of organic solvents can affect enzyme activity. A final DMSO concentration of 1.0% is often used.[5]
Experimental Protocols
Coupled Spectrophotometric Assay for this compound Inhibition of ACMSD
This protocol is adapted from published methodologies for determining the inhibitory effect of this compound on ACMSD activity.[5][6][9]
Materials:
-
Recombinant human ACMSD (hACMSD)
-
Recombinant 3-hydroxyanthranilate 3,4-dioxygenase
-
3-hydroxyanthranilic acid
-
This compound
-
50 mM 4-morpholinepropanesulfonic acid (MOPS) buffer, pH 6.5
-
100 mM Ammonium iron (II) sulfate
-
DMSO
-
Spectrophotometer capable of measuring absorbance at 360 nm
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 3-hydroxyanthranilic acid.
-
Prepare serial dilutions of this compound from a stock solution in DMSO.
-
Prepare the assay buffer: 50 mM MOPS, pH 6.5, containing 100 mM ammonium iron (II) sulfate.
-
-
Generation of ACMS Substrate (Pre-assay Mixture):
-
In a quartz cuvette, prepare a pre-assay mixture containing varying concentrations of 3-hydroxyanthranilic acid (e.g., 5 to 20 µM) and an excess of recombinant 3-hydroxyanthranilate 3,4-dioxygenase in the assay buffer.[6][9]
-
Incubate the mixture at 37°C and monitor the formation of ACMS by measuring the increase in absorbance at 360 nm until the reaction is complete (i.e., the absorbance plateaus).[5][6]
-
-
Measurement of ACMSD Inhibition:
-
To the cuvette containing the generated ACMS, add a known concentration of hACMSD (e.g., 30 nM) and the desired concentration of this compound (e.g., 0.5 to 40 nM).[6][9] Ensure the final DMSO concentration is consistent across all samples (e.g., 1.0%).[5]
-
Immediately start monitoring the decrease in absorbance at 360 nm.
-
Calculate the initial rate of the absorbance decrease.
-
-
Control and Data Analysis:
-
Run a control reaction without this compound to determine the uninhibited enzyme activity.
-
Run a control reaction without ACMSD to measure any non-enzymatic degradation of ACMS.[5]
-
Subtract the rate of the control reaction without ACMSD from the rates of the reactions with the enzyme.
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value. For tightly bound inhibitors, the Dixon method may be used for Ki determination.[9][10]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 13 ± 3 nM | [5] |
| This compound Ki | 0.85 ± 0.22 nM | [9][11][12] |
| Wavelength for ACMS Monitoring | 360 nm | [5][6] |
| Assay Temperature | 37°C | [5][6] |
| hACMSD Concentration | 30 nM | [6][9] |
| 3-hydroxyanthranilic acid Concentration | 5 to 20 µM | [6][9] |
| This compound Concentration Range for IC50 | 0.5 to 40 nM | [6][9] |
| Final DMSO Concentration | 1.0% | [5] |
Visualizations
Caption: Kynurenine pathway and the inhibitory action of this compound on ACMSD.
Caption: Experimental workflow for the this compound spectrophotometric assay.
References
- 1. hinotek.com [hinotek.com]
- 2. Interference with spectrophotometric analysis of nucleic acids and proteins by leaching of chemicals from plastic tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sperdirect.com [sperdirect.com]
- 4. aelabgroup.com [aelabgroup.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. sundiagnostics.us [sundiagnostics.us]
- 9. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 11. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [iris.univpm.it]
optimizing TES-1025 concentration for cell culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TES-1025.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase Y (KY), a critical component of the Growth Factor Signaling Pathway (GFSP). By binding to the ATP-binding pocket of KY, this compound prevents its phosphorylation and subsequent activation, leading to a downstream blockade of signals that promote cell proliferation.
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration is highly cell-line dependent. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific model system.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to six months or at -80°C for long-term storage.
Q4: Is this compound light-sensitive?
A4: this compound exhibits moderate light sensitivity. We recommend protecting the stock solution and experimental setups from direct light by using amber vials and covering cell culture plates with foil when possible.
Troubleshooting Guide
Issue 1: No significant decrease in cell viability is observed after treatment with this compound.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low for the specific cell line being used.
-
Solution: Perform a dose-response experiment, testing a broader range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your cells.
-
-
Possible Cause 2: Low Expression of Target Kinase Y. The cell line may not express the target protein, Kinase Y (KY), or may express it at very low levels.
-
Solution: Confirm the expression of Kinase Y in your cell line using Western Blotting or qPCR. If the expression is low, consider using a different, more sensitive cell model.
-
-
Possible Cause 3: Inactive Compound. The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from the lyophilized powder. Always store aliquots at -20°C or -80°C.
-
Issue 2: High levels of cell death (cytotoxicity) are observed even at low concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line. Some cell lines are exceptionally sensitive to the inhibition of the Growth Factor Signaling Pathway.
-
Solution: Lower the concentration range in your experiments. You may need to test concentrations in the nanomolar range (e.g., 1 nM to 500 nM). Also, reduce the treatment duration (e.g., from 48 hours to 24 hours).
-
-
Possible Cause 2: DMSO Toxicity. The final concentration of the vehicle (DMSO) in the cell culture medium may be too high.
-
Solution: Ensure the final DMSO concentration does not exceed 0.5% in your culture medium. Prepare intermediate dilutions of your this compound stock solution to keep the vehicle concentration low. Always include a vehicle-only control in your experiments.
-
Issue 3: High variability is observed between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variability in results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for your experimental conditions. Fill these perimeter wells with sterile phosphate-buffered saline (PBS) or sterile water to create a humidity barrier.
-
Data and Recommended Concentrations
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| MCF-7 | Breast Cancer | 5.2 | 48 |
| A549 | Lung Cancer | 12.8 | 48 |
| U-87 MG | Glioblastoma | 2.5 | 72 |
| PC-3 | Prostate Cancer | 25.1 | 48 |
Key Experimental Protocols
Protocol 1: Determining IC50 using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Verifying Target Inhibition via Western Blot
-
Treatment and Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound at the IC50 concentration and 2x IC50 for 24 hours. Include a vehicle control. After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein samples to the same concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the phosphorylated form of Kinase Y (p-KY) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with a primary antibody against total Kinase Y (Total-KY) and a loading control like GAPDH or β-actin.
Visual Guides and Workflows
Caption: Signaling pathway showing this compound inhibiting Kinase Y (KY).
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
dealing with TES-1025 precipitation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues with TES-1025 in solution.
Troubleshooting Guide
Issue: A precipitate is observed in my this compound solution.
This guide will help you identify the potential cause of precipitation and provide solutions to resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the this compound stock solution to aqueous media. | The concentration of this compound exceeds its solubility in the aqueous media.[1] | - Decrease the final concentration of this compound. - Prepare a higher concentration stock solution in a suitable solvent like DMSO and use a smaller volume for dilution.[1][2] - Perform serial dilutions of the stock solution in the culture medium.[1] |
| Precipitate forms over time while in the incubator. | - Temperature shift: Changes in temperature between room temperature and 37°C can decrease solubility.[1] - pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[1] - Interaction with media components: this compound may interact with salts, proteins, or other components in the media over time.[1] | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[1] - Ensure the media is properly buffered for the incubator's CO2 concentration.[1] - Test the solubility of this compound in the specific medium at 37°C over the planned duration of the experiment. |
| Precipitate is observed in the DMSO stock solution. | - Improper storage: Exposure to moisture or repeated freeze-thaw cycles can lead to precipitation.[3][4] - Concentration exceeds solubility limit in DMSO: While highly soluble in DMSO, precipitation can occur if the concentration is too high, especially with temperature fluctuations. | - Store the DMSO stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption.[5] - Aliquot the stock solution to avoid multiple freeze-thaw cycles.[6] - If precipitation is observed, gentle warming and sonication may help redissolve the compound.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[2][7] It is highly soluble in DMSO, but it's important to use newly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can significantly decrease the solubility of compounds.[2][3]
Q2: I observed a precipitate in my experiment. Is it definitely this compound?
A2: While it is likely that the precipitate is this compound, it could also be a complex formed with media components.[8] To confirm, you can prepare a control sample of the media without this compound and incubate it under the same conditions.[8] If no precipitate forms in the control, the precipitate is related to this compound.[8] For a definitive identification, the precipitate would need to be isolated and analyzed using methods like HPLC or mass spectrometry.[8]
Q3: Can I still use my experimental media if a precipitate has formed?
A3: It is not recommended to use media with a visible precipitate.[8] The presence of a precipitate indicates that the actual concentration of this compound in the solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[8] The precipitate itself could also have unintended effects on the cells or the assay.[8]
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Kinetic solubility refers to the concentration of a compound that can be achieved by rapid dilution of a stock solution into an aqueous buffer, often resulting in a supersaturated state that may precipitate over time.[8] Thermodynamic solubility is the true equilibrium solubility, where the maximum amount of a compound is dissolved under specific conditions.[8] A compound might appear soluble initially (kinetic solubility) but then precipitate as it reaches its thermodynamic solubility limit.[8]
Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental setup?
A5: It is highly recommended to perform a solubility test in your specific cell culture medium or buffer before conducting your experiments. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Quantitative Data
The solubility of a compound can be influenced by various factors including the solvent, temperature, and pH. Below is a summary of the available solubility data for this compound.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (260.80 mM) | Warming may be required.[2] |
| DMSO | 95 mg/mL (247.76 mM) | Sonication is recommended.[7] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (8.61 mM) | Sonication is recommended for this in vivo formulation.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration based on the mass of this compound. The molecular weight of this compound is 383.44 g/mol .
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.[7]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Media
This protocol allows you to determine the highest concentration of this compound that remains in solution in your specific experimental medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your experimental cell culture medium or buffer
-
Sterile microcentrifuge tubes or plates
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Microscope
Procedure:
-
Pre-warm your experimental medium to the temperature of your experiment (e.g., 37°C).[1]
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform a 2-fold serial dilution starting from a concentration that is higher than your intended experimental concentration.
-
For example, to make a 100 µM solution from a 10 mM stock, perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media).
-
Gently mix each dilution immediately after adding the stock solution.
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).
-
For a more detailed inspection, transfer a small aliquot of each dilution to a microscope slide and examine for micro-precipitates.
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: this compound inhibits ACMSD, increasing NAD+ biosynthesis.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ziath.com [ziath.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. benchchem.com [benchchem.com]
- 6. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 7. This compound | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
impact of hygroscopic DMSO on TES-1025 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TES-1025. The focus is on mitigating potential issues arising from the hygroscopic nature of Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is this compound and what is its mechanism of action? | This compound is a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), with an IC50 of 13 nM.[1][2] By inhibiting ACMSD, this compound blocks the degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), redirecting the metabolic flux towards the de novo synthesis of NAD+, thereby increasing intracellular NAD+ levels.[3][4] |
| 2. Why is DMSO used as a solvent for this compound? | DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, including this compound, making it suitable for preparing stock solutions for in vitro and in vivo studies.[5] In many experimental protocols for this compound, stock solutions are prepared in DMSO before being diluted into aqueous assay buffers.[1][2] |
| 3. What does it mean that DMSO is "hygroscopic"? | DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This property can lead to the introduction of water into your DMSO stock, which can potentially impact experimental results.[8][9] |
| 4. How should I store my this compound DMSO stock solution? | This compound stock solutions in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[1] To minimize water absorption, it is crucial to use tightly sealed containers and consider aliquoting the stock solution into smaller, single-use vials to reduce the number of freeze-thaw cycles and exposure to atmospheric moisture.[10] |
| 5. What is the recommended final concentration of DMSO in my experiments? | For IC50 evaluations of this compound, a final DMSO concentration of 1.0% is often maintained in the reaction mixtures.[1][2] It is critical to keep the DMSO concentration consistent across all experimental and control groups to avoid solvent-induced artifacts. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | Hygroscopic DMSO: The concentration of your this compound stock solution may be inaccurate due to water absorption by DMSO, leading to dilution.[11] Water in the DMSO can also potentially affect the stability of this compound over time.[8][12] | Use fresh, high-purity, low-water content DMSO (≤0.1% water). [7] Aliquot your stock solution upon receipt to minimize exposure to air. Before use, visually inspect for any phase changes or precipitation. Consider verifying the water content of your DMSO using Karl Fischer titration, though be aware of potential interferences between DMSO and the KF reagents.[13] |
| High background signal or assay interference | DMSO-related artifacts: DMSO itself can interfere with certain biological assays.[5] Water absorbed by DMSO can also alter the solvent properties, potentially affecting protein conformation and enzyme kinetics.[14][15] | Run a DMSO control: Always include a vehicle control with the same final concentration of DMSO used in your experimental wells. This will help to identify and subtract any background signal originating from the solvent. Maintain a consistent, low final concentration of DMSO (e.g., ≤1%) in all assays.[2] |
| Poor solubility or precipitation of this compound in assay buffer | Excessive water in DMSO stock: If the DMSO stock has absorbed a significant amount of water, the solubility of the hydrophobic this compound may be reduced upon dilution into aqueous buffers, leading to precipitation.[9] | Prepare fresh dilutions: Prepare working solutions of this compound fresh from a properly stored, anhydrous DMSO stock for each experiment. Ensure thorough mixing when diluting the DMSO stock into the aqueous buffer. If solubility issues persist, consider a brief sonication of the final diluted solution. |
| Variability in cellular uptake or efficacy | Altered membrane permeability: DMSO is known to increase cell membrane permeability.[5] The extent of this effect can be influenced by the final DMSO concentration and its water content, potentially leading to variable cellular uptake of this compound. | Standardize DMSO concentration and handling: Use a consistent and validated final DMSO concentration for all cellular assays. Ensure that the DMSO used for both control and experimental groups has been handled and stored identically to minimize variability in water content. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (≤0.1% water)
-
Sterile, tightly sealing polypropylene or glass vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).[3]
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.
-
Store the aliquots at -20°C or -80°C.[1]
-
ACMSD Enzyme Inhibition Assay
This protocol is adapted from established methods for determining the IC50 of ACMSD inhibitors.[1][2]
-
Pre-Assay Mixture Preparation:
-
Prepare a solution containing 10 µM 3-hydroxyanthranilic acid and recombinant 3-hydroxyanthranilate 3,4-dioxygenase in an appropriate buffer.
-
Monitor the formation of the ACMS substrate by measuring the absorbance at 360 nm until the reaction is complete.
-
-
Enzyme Inhibition Assay:
-
Prepare serial dilutions of the this compound DMSO stock solution in the assay buffer. Ensure the final DMSO concentration in all reaction mixtures is consistent (e.g., 1.0%).[2]
-
In a microplate, add the pre-formed ACMS substrate.
-
Add the diluted this compound solutions or a vehicle control (assay buffer with the same final DMSO concentration) to the respective wells.
-
Initiate the reaction by adding a fixed amount of recombinant human ACMSD to each well.
-
Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS.
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound in the kynurenine pathway.
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
minimizing TES-1025 degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of TES-1025 during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the human enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). By inhibiting ACMSD, this compound blocks a key step in the kynurenine pathway, leading to an increase in the levels of quinolinic acid, a precursor for de novo NAD+ biosynthesis. This modulation of intracellular NAD+ levels is the primary mechanism through which this compound exerts its biological effects.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:
| Storage Condition | Duration |
| Powder | |
| -20°C | 3 years |
| 4°C | 2 years |
| In Solvent | |
| -80°C | 2 years |
| -20°C | 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] For complete dissolution, warming the solution may be necessary. As DMSO is hygroscopic, it is advisable to use a fresh, unopened container to prepare your stock solution.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which includes a thienopyrimidine core, potential degradation routes may include:
-
Photodegradation: The thiophene ring in this compound may be susceptible to degradation upon exposure to light, particularly UV light. Thiophene-containing compounds can react with singlet oxygen, leading to oxidative degradation.
-
Hydrolysis: The pyrimidine ring and the sulfanylmethyl linker could be susceptible to hydrolysis, especially under strongly acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiophene ring and the sulfanylmethyl group are potential sites for oxidation, which can be accelerated by exposure to air, certain metal ions, or oxidizing agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, focusing on minimizing its degradation.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound stock or working solutions. | - Verify Storage: Ensure this compound powder and stock solutions are stored at the correct temperatures and protected from light. - Fresh Solutions: Prepare fresh working solutions from a recently prepared stock solution for each experiment. - Minimize Light Exposure: Protect all solutions containing this compound from direct light by using amber vials or wrapping containers in aluminum foil. |
| Precipitate formation in aqueous buffers. | Low aqueous solubility of this compound. | - Solvent Choice: Maintain a low percentage of DMSO in the final aqueous solution (typically ≤ 1%) to keep this compound dissolved. - pH Adjustment: Assess the solubility of this compound at the pH of your experimental buffer. Adjust the pH if necessary, while considering the potential for pH-dependent degradation. |
| Loss of activity after prolonged incubation. | Temperature-induced degradation. | - Control Temperature: For lengthy experiments, maintain solutions at a controlled, cool temperature (e.g., on ice or at 4°C) whenever possible. - Time-Course Experiment: If feasible, perform a time-course experiment to determine the stability of this compound under your specific experimental conditions. |
| Discoloration of the this compound solution. | Potential oxidative degradation or photodecomposition. | - Inert Atmosphere: If your experiment is highly sensitive to oxidation, consider preparing solutions and running experiments under an inert atmosphere (e.g., nitrogen or argon). - Light Protection: Strictly avoid exposure to direct sunlight or strong artificial light sources. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be required.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
-
Protocol 2: In Vitro ACMSD Inhibition Assay
This protocol is adapted from a coupled spectrophotometric assay.[1]
-
Materials:
-
Recombinant human ACMSD enzyme
-
3-hydroxyanthranilic acid (substrate)
-
Recombinant 3-hydroxyanthranilate 3,4-dioxygenase
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
This compound working solutions (prepared by diluting the stock solution in assay buffer)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a pre-assay mixture by incubating 3-hydroxyanthranilic acid with 3-hydroxyanthranilate 3,4-dioxygenase in the assay buffer to generate the ACMS substrate. Monitor the formation of ACMS by measuring the absorbance at 360 nm until the reaction is complete.
-
In the 96-well plate, add the ACMS substrate mixture to each well.
-
Add varying concentrations of this compound working solutions to the appropriate wells. Include a vehicle control (DMSO in assay buffer).
-
Initiate the reaction by adding a fixed concentration of the ACMSD enzyme to all wells.
-
Immediately begin monitoring the decrease in absorbance at 360 nm at a constant temperature (e.g., 37°C) using the microplate spectrophotometer.
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the de novo NAD+ synthesis pathway.
Experimental Workflow for Assessing this compound Stability
Caption: A logical workflow for conducting forced degradation studies on this compound.
References
TES-1025 Technical Support Center: Troubleshooting Inconsistent Results
Welcome to the TES-1025 Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results when using the this compound?
Inconsistent results can arise from technical, biological, and environmental factors.[1] Technical variability often stems from pipetting errors, incorrect reagent preparation, and improper incubation times or temperatures.[1] Biological variability can be due to factors like cell health and passage number.[1] Environmental factors, such as temperature fluctuations and contamination, can also contribute to variability.[1][2]
Q2: My this compound is showing high background readings. What are the likely causes?
High background can mask the true signal and reduce the sensitivity of your assay.[1] Common causes include:
-
Insufficient Washing or Blocking: Inadequate washing or blocking steps can lead to non-specific binding of reagents.[1][3]
-
Reagent Concentration: Using reagents, such as antibodies, at too high a concentration can increase background noise.[1][3]
-
Contamination: Contamination of buffers or reagents can lead to unwanted reactions.[1][3]
-
Plate Effects: Evaporation from wells at the edge of a microplate can concentrate reagents and increase signal.[4]
Q3: Why are my readings fluctuating or drifting?
Fluctuating or drifting readings from the this compound can be caused by several instrument-related issues:
-
Lamp Instability: An aging or insufficiently warmed-up light source can cause inconsistent readings.[5][6] It is recommended to allow the instrument's lamps to fully warm up before use.[6]
-
Voltage Instability: Fluctuations in the power supply can affect instrument performance.[7] Using a voltage stabilizer is recommended.[7]
-
Environmental Factors: High humidity and temperature changes in the laboratory can impact the instrument's electronics and optics.[7]
Troubleshooting Guides
Issue 1: Inconsistent Readings Between Replicates
Inconsistent readings between replicate wells or samples is a frequent issue. Follow this guide to identify and resolve the problem.
Troubleshooting Workflow for Inconsistent Replicates
Caption: Troubleshooting workflow for inconsistent replicate readings.
Detailed Steps:
-
Evaluate Pipetting: Small inaccuracies in pipetting can lead to significant variability.[1]
-
Verify Reagent Preparation:
-
Mitigate Plate "Edge Effects": The outer wells of a microplate are more prone to evaporation.[1]
-
To minimize this, fill the peripheral wells with sterile media or PBS.[1]
-
-
Check Instrument Settings:
Issue 2: Weak or No Signal
If the this compound is not detecting a signal or the signal is weaker than expected, consider the following.
Potential Causes and Solutions for Weak/No Signal
| Possible Cause | Recommended Solution | Citation |
|---|---|---|
| Omission of a Key Reagent | Carefully check that all reagents were added in the correct order as per the protocol. | [3] |
| Expired or Improperly Stored Reagents | Always check the expiration dates and ensure reagents are stored at the recommended temperatures. | [4][8][9] |
| Incorrect Incubation Times or Temperatures | Verify the correct incubation times and temperatures as specified in the datasheet. | [8] |
| Inactive Enzyme or Substrate | Test the activity of the enzyme and substrate to ensure they are functional. | [3] |
| Presence of Inhibitors in the Sample | Some substances can interfere with the assay. Consider sample purification or dilution. |[8][10] |
Common Interfering Substances
| Substance | Inhibitory Concentration | Citation |
|---|---|---|
| EDTA | >0.5 mM | [8] |
| Ascorbic acid | >0.2% | [8] |
| SDS | >0.2% | [8] |
| Sodium Azide | >0.2% | [8] |
| NP-40 and Tween-20 | >1% |[8] |
Issue 3: Instrument Malfunction or Error Messages
If you suspect an issue with the this compound instrument itself, follow these steps.
Instrument Troubleshooting Flow
Caption: A logical workflow for troubleshooting instrument errors.
Experimental Protocols
Standard Protocol for a Cell Viability Assay
To minimize variability, it is crucial to adhere to a standardized protocol.
-
Cell Seeding:
-
Compound Treatment:
-
Viability Assay:
-
Prepare the viability reagent according to the manufacturer's instructions.
-
Add a consistent volume of the reagent to each well.
-
Incubate for the recommended time at the specified temperature, protecting from light if necessary.[1]
-
-
Data Acquisition:
-
Measure the signal (e.g., fluorescence, absorbance) at the appropriate wavelengths using a plate reader.[1]
-
Signaling Pathway Visualization (Example)
In experiments involving signaling pathways, understanding the expected cascade is crucial for troubleshooting unexpected results.
Caption: A simplified generic signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sperdirect.com [sperdirect.com]
- 6. biocompare.com [biocompare.com]
- 7. hinotek.com [hinotek.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. siriusgenomics.com [siriusgenomics.com]
- 10. benchfly.com [benchfly.com]
Validation & Comparative
A Comparative Guide to ACMSD Inhibitors: TES-1025 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) has emerged as a promising therapeutic strategy for a range of diseases associated with metabolic dysfunction, including liver and kidney disorders. By blocking this key enzyme in the kynurenine pathway, ACMSD inhibitors redirect tryptophan metabolism towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular energy and signaling. This guide provides a comparative overview of TES-1025, a potent and selective ACMSD inhibitor, and other notable inhibitors in this class, supported by available experimental data.
Introduction to ACMSD Inhibition
ACMSD is a pivotal enzyme that stands at a branching point in the tryptophan metabolic pathway.[1][2] It catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde. Inhibition of ACMSD shunts ACMS towards the spontaneous cyclization to form quinolinic acid, a direct precursor to NAD+.[1][2] This mechanism offers a targeted approach to boost NAD+ levels, particularly in tissues with high ACMSD expression like the liver and kidneys, thereby potentially mitigating cellular damage and improving organ function in various disease states.
Comparative Analysis of ACMSD Inhibitors
Several small molecule inhibitors of ACMSD have been developed, with this compound being a well-characterized example. This section compares the in vitro potency and in vivo effects of this compound with other key inhibitors: TES-991, TLC-065, and a recently disclosed compound from EA Pharma.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for various ACMSD inhibitors against the human enzyme.
| Compound | IC50 (nM) | Organization |
| This compound | 13 | TES Pharma |
| TES-991 | 3 | TES Pharma |
| TLC-065 | EC50: 63.23 (NAD+ increase) | OrsoBio (acquired from Mitobridge/Astellas) |
| "Cpd 9" / "Cpd 5" | < 10 | EA Pharma |
Note: The value for TLC-065 is an EC50 for NAD+ increase, not a direct IC50 for enzyme inhibition.
Preclinical In Vivo and In Vitro Effects
The following table summarizes the key preclinical findings for these ACMSD inhibitors, highlighting their effects on NAD+ levels and relevant disease models.
| Compound | Key In Vitro Findings | Key In Vivo Findings | Disease Models |
| This compound | Increases NAD+ levels in human primary hepatocytes and HK-2 renal cells.[3] Protects against cisplatin-induced apoptosis in renal cells.[3] | Significantly reduces enzyme activity in mouse kidneys after oral administration (5 mg/kg).[3] Increases NAD+ levels in the liver and kidneys of mice with continuous feeding (15 and 30 mg/kg/day).[3] Mitigates the decline in renal NAD+ and prevents kidney damage in cisplatin-induced and ischemia-reperfusion acute kidney injury (AKI) models (15 mg/kg/day).[4] | Acute Kidney Injury (AKI) |
| TES-991 | Increases NAD+ levels and enhances mitochondrial function in human primary hepatocytes. Protects against high-fatty-acid-induced apoptosis.[3] | Upregulates NAD+ levels in the liver. Prevents liver lipid accumulation and reduces inflammation in a methionine-choline-deficient (MCD) diet-induced MASLD mouse model (15 mg/kg/day).[4] | Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) |
| TLC-065 | Increases NAD+ synthesis, improves mitochondrial health, enhances fatty acid oxidation, and decreases de novo lipogenesis, lipotoxicity, and oxidative stress in mouse hepatocytes.[5][6][7] Reverses gene features of fibrosis and mitochondrial dysfunction in steatotic human liver organoids (sHLOs).[4] | Mitigates MASLD/MASH symptoms, reducing liver inflammation and fibrosis in a Western diet-induced mouse model (25 mg/kg).[4] Reverses transcriptomic changes related to fibrosis, inflammation, and mitochondrial function.[4] Reduces DNA damage in the livers of MASH model mice.[8] | MASLD/MASH |
| "Cpd 9" / "Cpd 5" | Potent inhibition of human ACMSD activity.[4][9][10] | Data not publicly available. | Potentially aging, inflammatory disorders, metabolic and mitochondrial diseases, neurodegeneration, and renal disorders.[4][9][10] |
Signaling Pathways and Experimental Workflows
Kynurenine Pathway and ACMSD Inhibition
The following diagram illustrates the central role of ACMSD in the kynurenine pathway and how its inhibition by compounds like this compound leads to increased NAD+ synthesis.
References
- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of ACMSD Inhibitors in NAD+ Deficient Diseases [mdpi.com]
- 5. 2.4. NAD+ Measurement [bio-protocol.org]
- 6. orsobio.com [orsobio.com]
- 7. orsobio.com [orsobio.com]
- 8. Orsobio ACMSD inhibitor reverses liver injury in preclinical models | BioWorld [bioworld.com]
- 9. ACMSD inhibitors reported in EA Pharma patent | BioWorld [bioworld.com]
- 10. EA Pharma discovers new ACMSD inhibitors | BioWorld [bioworld.com]
A Comparative Efficacy Analysis of TES-1025 and Diflunisal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and therapeutic profiles of TES-1025 and diflunisal, two compounds with distinct primary mechanisms of action but an overlapping inhibitory effect on α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of these molecules.
Executive Summary
This compound is a highly potent and selective inhibitor of ACMSD, an enzyme that plays a critical role in the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+). Its primary therapeutic potential lies in addressing metabolic and renal diseases associated with NAD+ deficiency. Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), primarily functions by non-selectively inhibiting cyclooxygenase-1 (COX-1) and COX-2, enzymes central to the prostaglandin synthesis pathway involved in pain and inflammation. Interestingly, diflunisal has also been identified as a weak inhibitor of ACMSD. This guide will delve into the distinct and overlapping biochemical activities of these two compounds, presenting available efficacy data and detailed experimental methodologies.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and diflunisal, focusing on their inhibitory activities against their respective primary targets and their shared target, ACMSD.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 |
| This compound | Human ACMSD | 13 nM[1][2] |
| Diflunisal | ACMSD | 13.5 µM[3] |
| Ovine COX-1 | 2.89 µM | |
| Human COX-2 | 1.07 µM |
Signaling Pathways and Mechanisms of Action
To visually represent the distinct and overlapping mechanisms of action of this compound and diflunisal, the following signaling pathway diagrams are provided.
Caption: Kynurenine Pathway and the inhibitory action of this compound and diflunisal on ACMSD.
Caption: Arachidonic Acid Cascade and the inhibitory action of diflunisal on COX-1 and COX-2.
Efficacy Data
This compound: Preclinical Efficacy in Metabolic and Renal Disease Models
This compound, as a potent ACMSD inhibitor, has demonstrated promising preclinical efficacy in models of diseases characterized by depleted NAD+ levels. In vivo studies in murine models of liver and kidney diseases have shown that this compound can effectively engage its target and modulate NAD+ biosynthesis.[4] This suggests a therapeutic potential for this compound in conditions such as acute kidney injury (AKI) and other metabolic disorders where NAD+ homeostasis is compromised.[4]
Diflunisal: Clinical Efficacy in Pain, Inflammation, and Amyloidosis
Diflunisal has a long-standing clinical history as an effective treatment for mild to moderate pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[5] More recently, diflunisal has been repurposed for the treatment of hereditary transthyretin amyloidosis (ATTR). Clinical trial data has shown that diflunisal can slow the progression of neurologic impairment and preserve the quality of life in patients with this condition.[6][7] Long-term administration of diflunisal has been generally well-tolerated in this patient population, with sustained effects on neurological and cardiac functions.[6]
Experimental Protocols
ACMSD Inhibition Assay (for this compound and Diflunisal)
This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of compounds against human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).
Materials:
-
Recombinant human ACMSD
-
Recombinant 3-hydroxyanthranilate 3,4-dioxygenase
-
3-hydroxyanthranilic acid
-
Test compounds (this compound, diflunisal) dissolved in DMSO
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading at 360 nm
Procedure:
-
Substrate Generation: In a pre-assay mixture, generate the ACMS substrate from 10 µM 3-hydroxyanthranilic acid using recombinant 3-hydroxyanthranilate 3,4-dioxygenase. Monitor the formation of ACMS by measuring the absorbance at 360 nm until the reaction is complete.
-
Inhibitor Incubation: Prepare serial dilutions of the test compounds (e.g., this compound, diflunisal) in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Enzyme Reaction: To initiate the reaction, add an appropriate amount of recombinant human ACMSD to the pre-assay mixture containing the generated ACMS substrate and the test compounds.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS by ACMSD.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance curve. The percent inhibition for each compound concentration is determined relative to a control reaction without any inhibitor. IC50 values are then calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Caption: Workflow for the in vitro ACMSD inhibition assay.
Cyclooxygenase (COX) Inhibition Assay (for Diflunisal)
This protocol outlines a common colorimetric method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and Human or Ovine COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound (diflunisal) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and the colorimetric substrate in the assay buffer.
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of diflunisal or a reference inhibitor to the wells. Include a vehicle control (e.g., DMSO) for determining 100% enzyme activity.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: The peroxidase activity of COX, which is coupled to the oxidation of the colorimetric substrate, is monitored by measuring the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.
-
Data Analysis: The rate of reaction is determined for each well. The percent inhibition for each concentration of diflunisal is calculated relative to the vehicle control. IC50 values are determined by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion
This compound and diflunisal represent two distinct classes of therapeutic agents with an interesting, albeit mechanistically distant, overlap in their inhibitory profiles. This compound is a purpose-built, highly potent and selective ACMSD inhibitor with significant potential for the treatment of metabolic and renal diseases driven by NAD+ deficiency. Its preclinical data supports its role in modulating cellular metabolism and energetics.
Diflunisal, a well-established NSAID, exerts its primary therapeutic effects through the non-selective inhibition of COX enzymes. Its efficacy in managing pain and inflammation is well-documented. The discovery of its ability to also inhibit ACMSD, although at a much lower potency than this compound, and its efficacy in treating hereditary transthyretin amyloidosis, highlights the potential for drug repurposing and the complex polypharmacology of some small molecules.
For researchers in drug development, the comparison of this compound and diflunisal underscores the importance of target selectivity and potency in achieving desired therapeutic outcomes. While both compounds inhibit ACMSD, the profound difference in their IC50 values suggests that the clinical relevance of ACMSD inhibition by diflunisal at therapeutic doses for its primary indications is likely minimal. However, this dual activity could be a starting point for the design of novel compounds with tailored polypharmacological profiles. This guide provides the foundational data and methodologies to aid in the further investigation and development of compounds targeting these important biological pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diflunisal - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety and efficacy of long-term diflunisal administration in hereditary transthyretin (ATTR) amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of TES-1025 and TES-991 for NAD+ Enhancement
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, and its decline is implicated in a range of age-related and metabolic diseases. Consequently, strategies to enhance NAD+ levels are of significant therapeutic interest. Among the novel approaches is the inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway. This guide provides a detailed comparison of two potent ACMSD inhibitors, TES-1025 and TES-991, focusing on their performance, underlying mechanisms, and the experimental data supporting their efficacy.
Mechanism of Action: Targeting ACMSD to Boost NAD+
Both this compound and TES-991 are selective inhibitors of ACMSD. This enzyme represents a crucial branching point in the kynurenine pathway, the primary route for de novo NAD+ synthesis from tryptophan. ACMSD catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), which is then catabolized. By inhibiting ACMSD, this compound and TES-991 prevent the degradation of ACMS, thereby shunting it towards the spontaneous cyclization to quinolinic acid, a direct precursor of NAD+.[1][2][3] This targeted inhibition effectively boosts the endogenous production of NAD+.
Comparative Performance: Potency and Pharmacokinetics
While both compounds target the same enzyme, they exhibit distinct profiles in terms of inhibitory potency and tissue distribution.
In Vitro Potency:
Experimental data indicates that TES-991 is a more potent inhibitor of human ACMSD in vitro compared to this compound.
| Compound | IC50 (nM) | Reference |
| TES-991 | 3 | [4][5] |
| This compound | 13 | [4][6] |
Pharmacokinetics in Mice:
Pharmacokinetic studies in male CD-1 mice reveal key differences in the absorption, distribution, and half-life of this compound and TES-991, which dictates their tissue-specific efficacy.
| Parameter | This compound | TES-991 | Reference |
| Oral Dose (mg/kg) | 5 | 5 | [5][6] |
| Cmax (ng/mL) | 2570 | Moderate systemic exposure | [5][6] |
| Tmax (h) | 2 | - | [6] |
| t1/2 (h) | ~5.33 (IV) | ~4.0 - 5.0 (IV) | [5][6] |
| Tissue Enrichment | Kidneys | Liver | [4] |
| AUC0-8h (h·ng/mL) - Liver | 19,200 | - | [6] |
| AUC0-8h (h·ng/mL) - Kidneys | 36,600 | - | [6] |
In Vivo Efficacy: NAD+ Enhancement in Tissues
Consistent with their pharmacokinetic profiles, this compound and TES-991 demonstrate differential efficacy in elevating NAD+ levels in various tissues in mice.
| Tissue | Compound | Dosage | Duration | NAD+ Increase | Reference |
| Liver | TES-991 & this compound | 15 mg/kg/day | 10 days | Significant increase | [7] |
| Kidneys | TES-991 & this compound | 15 mg/kg/day | 10 days | Significant increase | [7] |
| Brain | TES-991 & this compound | 15 mg/kg/day | 10 days | Significant increase | [7] |
| Heart | TES-991 & this compound | 15 mg/kg/day | 10 days | Unaffected | [7] |
| Skeletal Muscle | TES-991 & this compound | 15 mg/kg/day | 10 days | Unaffected | [7] |
Preclinical Applications and Supporting Data
The distinct tissue distribution of this compound and TES-991 has guided their evaluation in relevant preclinical disease models.
TES-991 in Non-Alcoholic Fatty Liver Disease (NAFLD)
Given its enrichment in the liver, TES-991 has been investigated in a mouse model of NAFLD induced by a methionine-choline deficient (MCD) diet. Prophylactic administration of TES-991 (15 mg/kg/day) was shown to attenuate hepatic steatosis.
This compound in Acute Kidney Injury (AKI)
With its preferential accumulation in the kidneys, this compound has demonstrated protective effects in mouse models of AKI. In a cisplatin-induced AKI model, this compound administration preserved glomerular filtration rate and reduced the drop in renal NAD+ levels.[7]
Detailed Experimental Protocols
In Vitro ACMSD Inhibition Assay
-
Enzyme: Recombinant human ACMSD.
-
Substrate Generation: α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) is generated from 3-hydroxyanthranilic acid using 3-hydroxyanthranilate 3,4-dioxygenase.
-
Assay Principle: The enzymatic activity of ACMSD is monitored spectrophotometrically by measuring the decrease in absorbance at 360 nm as ACMS is consumed.
-
Inhibitor Testing: this compound or TES-991 is added to the assay mixture at varying concentrations to determine the IC50 value.
Animal Studies and NAD+ Quantification
-
Animal Model: Male C57BL/6J mice.
-
Drug Administration: this compound or TES-991 supplemented in the chow diet (e.g., 15 mg/kg body weight/day) for a specified duration (e.g., 10 days).
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and tissues (liver, kidneys, brain, etc.) are rapidly harvested and flash-frozen in liquid nitrogen.
-
NAD+ Extraction: Tissues are homogenized in an acidic extraction buffer (e.g., perchloric acid) to stabilize NAD+.
-
Quantification by LC-MS/MS:
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is commonly used for separation.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection and quantification of NAD+. The transition of the parent ion to a specific daughter ion is monitored.
-
References
- 1. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 4. Measuring NAD(+) levels in mouse blood and tissue samples via a surrogate matrix approach using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental models of acute kidney injury for translational research [scholarworks.indianapolis.iu.edu]
- 6. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
Validating TES-1025 Binding to ACMSD: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TES-1025's binding performance to aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) against other alternative compounds. Supporting experimental data, detailed methodologies, and visual representations of key processes are included to facilitate a comprehensive understanding of this compound as a potent and selective ACMSD inhibitor.
Comparative Binding Affinity of ACMSD Inhibitors
The following table summarizes the quantitative data on the binding affinities of this compound and other known ACMSD inhibitors. This compound demonstrates significantly higher potency compared to the alternatives.
| Compound | IC50 | Ki | Method |
| This compound | 13 nM[1][2] | 0.85 ± 0.22 nM[2] | Spectrophotometric Enzyme Activity Assay[2] |
| TES-991 | 3 nM[1] | Not Reported | Spectrophotometric Enzyme Activity Assay[1] |
| Diflunisal | 13.5 µM[1][2] | Not Reported | Spectrophotometric Enzyme Activity Assay[1][2] |
| Quinolinic Acid | Not Reported | 15.2 ± 0.5 µM[1] | Not Specified[1] |
| Pyrazinamide | Weak and nonselective | Not Reported | Not Specified[2] |
| Phthalate Monoesters (e.g., MEHP) | Weak and nonselective | Not Reported | Not Specified[2] |
| Picolinic Acid | Inhibitor | Not Reported | Not Specified |
| Kynurenic Acid | Inhibitor | Not Reported | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Spectrophotometric Enzyme Activity Assay for IC50 and Ki Determination
This assay is fundamental for determining the inhibitory potency of compounds against ACMSD.
a. Reagents and Buffers:
-
Recombinant human ACMSD (hACMSD)
-
3-hydroxyanthranilic acid (substrate precursor)
-
Recombinant 3-hydroxyanthranilate 3,4-dioxygenase
-
Assay Buffer: 50 mM 4-morpholinepropanesulfonic acid (MOPS), pH 6.5, containing 100 mM NaCl
-
Inhibitor stock solutions (e.g., this compound in DMSO)
b. Procedure:
-
ACMS Generation: In a pre-assay mixture, generate the ACMS substrate from 10 µM 3-hydroxyanthranilic acid using recombinant 3-hydroxyanthranilate 3,4-dioxygenase. Monitor the formation of ACMS by measuring the absorbance at 360 nm until the reaction is complete.[3]
-
Enzyme Inhibition Assay:
-
To the reaction mixture containing the generated ACMS, add a known concentration of hACMSD (e.g., 30 nM).[4]
-
Simultaneously, add varying concentrations of the inhibitor (e.g., this compound, ranging from 0.5 to 40 nM).[4] Maintain a constant DMSO concentration (e.g., 1.0%) in all reaction mixtures.[3]
-
Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS by ACMSD.
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction from the linear phase of the absorbance decrease.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For Ki determination, perform the assay at different fixed concentrations of the substrate.[4] The data can be analyzed using the Dixon method for tightly bound inhibitors.[4]
-
X-Ray Crystallography for Structural Validation
This technique provides high-resolution structural information on the binding mode of the inhibitor to the enzyme.
a. Sample Preparation:
-
Protein-Ligand Complex Formation: Incubate purified hACMSD with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding sites.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). Mix the protein-ligand complex solution with a reservoir solution containing precipitants (e.g., polyethylene glycol).
b. Data Collection and Structure Determination:
-
X-ray Diffraction: Mount the obtained crystals and expose them to a high-intensity X-ray beam. Collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the ACMSD-inhibitor complex. The crystal structure of the hACMSD in complex with this compound has been resolved at 2.5 Å resolution.[2]
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate the ACMSD signaling pathway and a typical experimental workflow for validating inhibitor binding.
References
A Comparative Analysis of TES-1025 and Other NAD+ Boosters for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, efficacy, and experimental data of emerging and established Nicotinamide Adenine Dinucleotide (NAD+) boosters, tailored for the scientific community.
The relentless pursuit of interventions to mitigate age-related metabolic decline has brought Nicotinamide Adenine Dinucleotide (NAD+) to the forefront of biomedical research. As a critical coenzyme in cellular redox reactions and a substrate for key signaling enzymes like sirtuins and PARPs, the decline of NAD+ levels with age is implicated in a host of pathologies. This has spurred the development of various strategies to augment the cellular NAD+ pool. This guide provides a comparative analysis of a novel NAD+ booster, TES-1025, alongside established precursors like Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR), presenting available quantitative data, experimental methodologies, and a visual representation of their underlying signaling pathways.
Mechanisms of Action: A Tale of Two Pathways
The primary strategies for boosting NAD+ levels revolve around two key metabolic routes: the de novo synthesis pathway and the salvage pathway. This compound operates on the former, while NMN and NR leverage the latter.
This compound: Inhibiting the Brake on De Novo NAD+ Synthesis
This compound is a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD)[1][2]. ACMSD is a critical enzyme in the de novo NAD+ synthesis pathway, which starts from the essential amino acid tryptophan[3][4]. This pathway is particularly active in the liver and kidneys[1][3]. ACMSD acts as a gatekeeper, diverting a key intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), away from NAD+ production and towards complete oxidation[5][6]. By inhibiting ACMSD, this compound effectively removes this metabolic "brake," redirecting the flux of tryptophan metabolites towards the synthesis of quinolinic acid, a direct precursor to NAD+[5][6][7]. Preclinical studies have demonstrated that this compound can significantly increase NAD+ levels in both liver and kidney tissues[8].
NMN and NR: Fueling the Salvage Pathway
Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR) are precursors that feed into the NAD+ salvage pathway, the primary mechanism by which cells recycle nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions, to regenerate NAD+[3][9][10][11].
-
Nicotinamide Riboside (NR) is a form of vitamin B3 that can be converted into NMN by nicotinamide riboside kinases (NRKs)[10].
-
Nicotinamide Mononucleotide (NMN) is the immediate precursor to NAD+ in the salvage pathway and is converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs)[3][10].
Both NMN and NR have been shown in numerous human clinical trials to be safe and effective at increasing blood NAD+ levels[12][13][14].
Quantitative Comparison of NAD+ Boosting Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound, NMN, and NR in increasing NAD+ levels. It is crucial to note that the data for this compound is derived from preclinical animal studies, while the data for NMN and NR comes from human clinical trials. Direct comparison of the magnitude of increase should be interpreted with this in mind.
Table 1: Preclinical Efficacy of this compound in Mice
| Compound | Dosage | Duration | Tissue | NAD+ Increase | Reference |
| This compound | 15 mg/kg/day | 10 days | Liver | Significantly Increased | [8] |
| This compound | 15 mg/kg/day | 10 days | Kidneys | Significantly Increased | [8] |
Table 2: Clinical Efficacy of Nicotinamide Mononucleotide (NMN) in Humans
| Dosage | Duration | Population | Method of Measurement | NAD+ Increase (Blood) | Reference |
| 250 mg/day | 12 weeks | Healthy Subjects | Mass Spectrometry | Significantly Increased | [13] |
| 300 mg/day | 60 days | Healthy Middle-Aged Adults | Not Specified | ~152% (Day 30), ~176% (Day 60) | [15] |
| 600 mg/day | 60 days | Healthy Middle-Aged Adults | Not Specified | ~391% (Day 30), ~470% (Day 60) | [15] |
| 900 mg/day | 60 days | Healthy Middle-Aged Adults | Not Specified | ~313% (Day 30), ~364% (Day 60) | [15] |
| 1000 mg/day & 2000 mg/day | 14 days | Not Specified | Not Specified | ~2-fold (1g), ~3-fold (2g) | [16] |
Table 3: Clinical Efficacy of Nicotinamide Riboside (NR) in Humans
| Dosage | Duration | Population | Method of Measurement | NAD+ Increase (Blood) | Reference |
| 1000 mg/day | 6 weeks | Healthy Midlife and Older Adults | Mass Spectrometry | ~60% in PBMCs | [12] |
| 250 mg NR + 50 mg Pterostilbene | 8 weeks | Healthy Adults | Mass Spectrometry | ~40% | [12] |
| 500 mg NR + 100 mg Pterostilbene | 8 weeks | Healthy Adults | Mass Spectrometry | ~90% | [12] |
| 1000 mg/day | 8 weeks | Healthy Middle-Aged Volunteers | Not Specified | Dose-dependent increase | [14] |
| 2000 mg/day | 10 weeks | Long COVID patients | Not Specified | Up to 3.1-fold |
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to offer insight into how the quantitative data was generated.
Measurement of NAD+ Levels in Preclinical Studies (this compound):
-
Sample Collection: Liver and kidney tissues were collected from mice following the treatment period.
-
Extraction: Tissues were homogenized and subjected to an extraction protocol to isolate NAD+.
-
Quantification: NAD+ levels were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Measurement of NAD+ Levels in Human Clinical Trials (NMN and NR):
-
Sample Collection: Whole blood or peripheral blood mononuclear cells (PBMCs) were collected from participants at baseline and various time points throughout the study.
-
Extraction: Blood samples were processed to extract intracellular metabolites, including NAD+. Acidic extraction conditions are often used to preserve NAD+ integrity[17].
-
Quantification: NAD+ levels were typically measured using one of the following methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its accuracy and ability to quantify multiple metabolites simultaneously[18].
-
Enzymatic Assays: These assays utilize NAD+-dependent enzymes, such as formate dehydrogenase, to produce a measurable signal (e.g., fluorescence) that is proportional to the NAD+ concentration[19].
-
Luminescent-Based Assays: These methods employ a bioluminescent sensor protein that emits light in the presence of NAD+, allowing for rapid and sensitive quantification[20][21].
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the mechanisms of action of this compound, NMN, and NR.
Figure 1: Overview of NAD+ Synthesis Pathways.
The diagram illustrates the two major pathways for NAD+ biosynthesis. The de novo pathway starts from tryptophan and is inhibited at the ACMSD step by this compound, shunting precursors towards NAD+ production. The salvage pathway recycles nicotinamide (NAM) and utilizes precursors like NR and NMN to regenerate NAD+.
Figure 2: Mechanism of Action of this compound.
This diagram details how this compound inhibits the ACMSD enzyme, preventing the diversion of the tryptophan metabolite ACMS towards breakdown and instead promoting its conversion to quinolinic acid, a direct precursor for NAD+ synthesis.
Figure 3: Cellular Uptake and Conversion of NMN and NR.
This workflow illustrates the entry of NR and NMN into the cell and their subsequent conversion into NAD+ through the action of specific enzymes, NRK and NMNAT, as part of the salvage pathway.
Conclusion
This compound represents a novel and promising strategy for elevating NAD+ levels by targeting the de novo synthesis pathway. Its mechanism of action, centered on the inhibition of ACMSD, is distinct from that of the more established NAD+ precursors, NMN and NR, which fuel the salvage pathway. While preclinical data for this compound is encouraging, particularly in tissues with high de novo synthesis activity like the liver and kidneys, further clinical investigation is required to ascertain its efficacy and safety in humans.
NMN and NR, on the other hand, have a growing body of clinical evidence supporting their ability to safely and effectively increase systemic NAD+ levels in humans. The choice between these boosters may depend on the desired tissue-specific effects and the specific metabolic context. For researchers and drug development professionals, the comparative data and mechanistic insights provided in this guide can serve as a valuable resource for designing future studies and developing next-generation therapeutics aimed at restoring NAD+ homeostasis and promoting healthy aging.
References
- 1. mdpi.com [mdpi.com]
- 2. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. qualialife.com [qualialife.com]
- 5. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aboutnad.com [aboutnad.com]
- 12. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Administration of Nicotinamide Mononucleotide Is Safe and Efficiently Increases Blood Nicotinamide Adenine Dinucleotide Levels in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is really known about the effects of nicotinamide riboside supplementation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Trial of NMN Supplementation in Older People – Fight Aging! [fightaging.org]
- 16. prohealth.com [prohealth.com]
- 17. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 18. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications [mdpi.com]
- 19. Frontiers | Efficient Assay and Marker Significance of NAD+ in Human Blood [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. renuebyscience.com [renuebyscience.com]
TES-1025: A Potent and Selective Inhibitor of Human ACMSD for Research in NAD+ Metabolism
A detailed comparison of TES-1025 with other commercially available inhibitors of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), supported by experimental data.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a potent and selective inhibitor of human ACMSD. The comparative data herein is intended to facilitate the selection of appropriate research tools for studies related to NAD+ biosynthesis and associated therapeutic areas.
Introduction to ACMSD and its Inhibition
Human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) is a key enzyme in the kynurenine pathway, the primary route for de novo NAD+ synthesis from tryptophan.[1][2] ACMSD acts at a critical branch point, catalyzing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), thereby diverting the metabolic flux away from NAD+ production and towards the tricarboxylic acid (TCA) cycle.[3][4][5] Inhibition of ACMSD is a promising therapeutic strategy to increase intracellular NAD+ levels, which has shown potential in preclinical models of diseases associated with NAD+ deficiency, such as liver and kidney disorders, metabolic diseases, and aging.[1][3]
Comparative Analysis of ACMSD Inhibitors
This compound is a low-nanomolar inhibitor of human ACMSD.[3][6] Its potency and selectivity have been characterized in various studies, providing a solid foundation for its use in research. The following table summarizes the inhibitory potency of this compound in comparison to other known ACMSD inhibitors.
| Inhibitor | Target | IC50 | Ki | Notes |
| This compound | Human ACMSD | 13 nM[3][6][7] | 0.85 ± 0.22 nM[1][8] | A potent and selective small-molecule inhibitor.[3][6][7] |
| TES-991 | Human ACMSD | 3 nM[3][7] | Not Reported | A potent and selective inhibitor from the same class as this compound.[3][7] |
| Diflunisal | Human ACMSD | 13.5 µM[3][9] | Not Reported | An FDA-approved non-steroidal anti-inflammatory drug (NSAID) with off-target ACMSD inhibitory activity.[3][9] |
| Mono(2-ethylhexyl) phthalate (MEHP) | Human ACMSD | Not Reported | Not Reported | A metabolite of the plasticizer DEHP; inhibits up to 90% of human ACMSD activity at 3 mM.[3] |
| Pyrazinamide | Human ACMSD | Not Reported | Not Reported | An anti-tuberculosis drug; its metabolite, pyrazinoic acid, is suggested to have an indirect inhibitory effect on ACMSD activity.[10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway involving ACMSD and a typical experimental workflow for assessing inhibitor potency.
Experimental Protocols
The inhibitory activity of this compound and other compounds on human ACMSD is typically determined using a coupled spectrophotometric assay.[2] The following protocol provides a detailed methodology for this key experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human ACMSD.
Materials:
-
Recombinant human ACMSD
-
Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (e.g., from Ralstonia metallidurans)
-
3-hydroxyanthranilic acid (substrate for dioxygenase)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 50 mM 4-morpholinepropanesulfonic acid (MOPS), pH 6.5, containing 100 mM ammonium iron (II) sulfate.
-
Spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
ACMS Substrate Generation:
-
In a pre-assay mixture, incubate the substrate, 3-hydroxyanthranilic acid (typically at a concentration of 10 µM), with an excess amount of recombinant 3-hydroxyanthranilate 3,4-dioxygenase in the assay buffer.[2][3]
-
Incubate the mixture at 37°C and monitor the formation of the ACMS substrate by measuring the increase in absorbance at 360 nm until the reaction is complete.[2][3]
-
-
Inhibition Assay:
-
Once the ACMS substrate generation is complete, add a defined amount of recombinant human ACMSD (e.g., 30 nM) to the reaction mixture.[2]
-
Simultaneously, add the test inhibitor at various concentrations. For IC50 determination, a serial dilution of the inhibitor stock solution is typically used.[6] Ensure the final DMSO concentration is consistent across all reactions (e.g., 1.0%).[6]
-
Include a control reaction mixture without the inhibitor and a blank reaction mixture without ACMSD.
-
-
Data Acquisition and Analysis:
-
Immediately after the addition of ACMSD and the inhibitor, monitor the decrease in absorbance at 360 nm, which corresponds to the decarboxylation of ACMS.[3]
-
Calculate the initial rate of the absorbance decrease for each inhibitor concentration. The enzyme activity is determined by subtracting the rate of the blank reaction (without ACMSD) from the rate of the sample reaction.[3]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Note on Kinetic Studies: For potent, tightly-bound inhibitors like this compound, where the IC50 value is close to the enzyme concentration, the Dixon method may be more appropriate for determining the inhibition constant (Ki).[2]
Conclusion
This compound is a highly potent and selective inhibitor of human ACMSD, making it a valuable tool for investigating the role of the kynurenine pathway in NAD+ metabolism and its implications in various disease states. Its well-characterized inhibitory activity, supported by detailed experimental protocols, provides a reliable basis for in vitro and in vivo studies. When compared to other known ACMSD inhibitors, this compound demonstrates significantly higher potency, which is a critical attribute for a specific and effective research compound.
References
- 1. feradical.utsa.edu [feradical.utsa.edu]
- 2. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of ACMSD Inhibitors in NAD+ Deficient Diseases [mdpi.com]
- 4. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Growth-promoting activity of pyrazinoic acid, a putative active compound of antituberculosis drug pyrazinamide, in niacin-deficient rats through the inhibition of ACMSD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
TES-1025: A Comparative Analysis of In Vitro and In Vivo Efficacy
An Objective Guide for Researchers and Drug Development Professionals
TES-1025, a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), has emerged as a promising therapeutic candidate for a range of metabolic and age-related diseases.[1][2] Its mechanism of action centers on the inhibition of ACMSD, a key enzyme in the kynurenine pathway, thereby redirecting tryptophan metabolism towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[1][3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to aid researchers in evaluating its therapeutic potential.
In Vitro versus In Vivo Performance: A Data-Driven Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, highlighting its efficacy in modulating NAD+ levels and its therapeutic effects in preclinical models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Concentration | Result |
| ACMSD Inhibition | Recombinant human ACMSD | IC50: 13 nM | Potent enzymatic inhibition |
| Ki: 0.85 ± 0.22 nM | Competitive binding | ||
| NAD+ Enhancement | Mouse Primary Hepatocytes | 1 µM | ~1.5-fold increase |
| Human HK-2 Kidney Cells | 100 µM | Significant increase | |
| Cellular Function | Human HK-2 Kidney Cells | 100 µM | Increased ATP content |
| Human HK-2 Kidney Cells | 100 µM | Attenuation of cisplatin-induced apoptosis |
Table 2: In Vivo Efficacy of this compound in Mice
| Parameter | Tissue/Model | Dosage | Result |
| NAD+ Enhancement | Liver | 15 mg/kg/day (10 days) | ~1.5-fold increase |
| Kidney | 15 mg/kg/day (10 days) | ~1.7-fold increase | |
| Brain | 15 mg/kg/day (10 days) | ~1.3-fold increase | |
| NAFLD Model | Liver | 15 mg/kg/day | Attenuation of hepatic steatosis |
| Plasma | 15 mg/kg/day | Reduction in ALT and AST levels | |
| AKI Model (Cisplatin-induced) | Plasma | 15 mg/kg/day | Normalization of creatinine, BUN, and KIM1 levels |
| Kidney | 15 mg/kg/day | Preservation of Glomerular Filtration Rate (GFR) | |
| Kidney | 15 mg/kg/day | Less pronounced drop in NAD+ levels | |
| Kidney | 15 mg/kg/day | Reduced cumulative histopathological score | |
| AKI Model (Ischemia-Reperfusion) | Kidney | 15 mg/kg/day | Protection from structural and functional renal damage |
| Kidney | 15 mg/kg/day | Higher NAD+ levels detected |
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Route | Dose | Cmax | t1/2 | AUC0-8h (Liver) | AUC0-8h (Kidney) |
| Intravenous (IV) | 0.5 mg/kg | - | ~5.33 h | - | - |
| Oral (PO) | 5 mg/kg | 2570 ng/mL | - | 19,200 hng/mL | 36,600 hng/mL |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated.
Caption: Mechanism of this compound action in the kynurenine pathway.
Caption: Overview of in vitro and in vivo experimental workflows.
Detailed Experimental Protocols
In Vitro ACMSD Inhibition Assay
-
Enzyme and Substrate: Recombinant human ACMSD was used. The substrate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), was generated in situ from 3-hydroxyanthranilic acid using 3-hydroxyanthranilate 3,4-dioxygenase.
-
Assay Principle: The assay measures the decrease in absorbance at 360 nm, which corresponds to the enzymatic conversion of ACMS by ACMSD.
-
Procedure:
-
A pre-assay mixture containing 3-hydroxyanthranilic acid and 3-hydroxyanthranilate 3,4-dioxygenase was incubated to generate ACMS.
-
Once the ACMS formation was complete, ACMSD and varying concentrations of this compound were added to the mixture.
-
The initial rate of absorbance decrease at 360 nm was measured.
-
The IC50 value was determined by plotting the inhibitor concentration against the percentage of enzyme inhibition.
-
For Ki determination, the assay was performed with varying concentrations of both the substrate and this compound.
-
In Vitro Cellular Assays
-
Cell Lines: Mouse primary hepatocytes and human kidney proximal tubule epithelial cells (HK-2) were used.
-
Treatment: Cells were treated with this compound (e.g., 1 µM for hepatocytes, 100 µM for HK-2 cells) for a specified duration (e.g., 24 hours).
-
NAD+ Measurement:
-
Cells were harvested and lysed.
-
NAD+ levels in the cell lysates were quantified using a commercially available NAD/NADH assay kit, typically based on a lactate dehydrogenase cycling reaction.
-
-
ATP Measurement: Cellular ATP levels were measured using a commercial ATP assay kit, which relies on the luciferin-luciferase reaction.
-
Apoptosis Assay: Apoptosis was induced using cisplatin. The anti-apoptotic effect of this compound was assessed by measuring caspase-3/7 activity using a luminescent assay.
In Vivo Animal Studies
-
Animal Models:
-
NAFLD Model: Male C57BL/6J mice were fed a methionine- and choline-deficient (MCD) diet to induce non-alcoholic fatty liver disease.
-
AKI Model (Cisplatin-induced): Acute kidney injury was induced in male C57BL/6J mice by a single intraperitoneal injection of cisplatin.
-
AKI Model (Ischemia-Reperfusion): Renal ischemia was induced by clamping the renal pedicles for a defined period, followed by reperfusion.
-
-
Drug Administration: this compound was administered to the animals via oral gavage, typically at a dose of 15 mg/kg body weight per day.
-
Sample Collection and Analysis:
-
Blood: Blood samples were collected to measure plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), creatinine, and kidney injury molecule-1 (KIM-1) using standard biochemical assays.
-
Tissues (Liver, Kidney, Brain): Tissues were harvested for NAD+ measurement (as described in the in vitro protocol) and histological analysis.
-
Histopathology: Tissues were fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for morphological evaluation. A scoring system was used to quantify the degree of tissue damage (e.g., steatosis, inflammation, necrosis).
-
Glomerular Filtration Rate (GFR): GFR was measured to assess renal function.
-
Conclusion
The experimental data presented in this guide demonstrate that this compound is a potent inhibitor of ACMSD with significant effects both in vitro and in vivo. In cellular systems, it effectively increases NAD+ levels and shows protective effects against cellular stress. These findings translate to robust in vivo efficacy in preclinical models of NAFLD and AKI, where this compound administration leads to increased tissue NAD+ levels, improved biochemical markers of organ function, and reduced histopathological damage. The favorable pharmacokinetic profile of this compound further supports its potential as a therapeutic agent. This comparative guide provides a solid foundation for researchers to design further studies and explore the full therapeutic utility of this compound.
References
- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
A Structural and Functional Comparison of ACMSD Inhibitors with TES-1025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) inhibitors, with a particular focus on the potent and selective inhibitor TES-1025. By examining their structural differences, binding interactions, and key performance data, this document aims to inform research and development efforts in targeting the kynurenine pathway for therapeutic intervention.
Introduction to ACMSD and its Inhibition
Aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) is a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway. It catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde. This reaction represents a key branch point, determining whether tryptophan metabolites are directed towards complete oxidation or utilized for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). Inhibition of ACMSD shunts the pathway towards NAD+ production, a crucial coenzyme for numerous cellular processes, making ACMSD an attractive therapeutic target for a variety of diseases.
This compound is a first-in-class, potent, and selective inhibitor of human ACMSD.[1][2] Its discovery has paved the way for a deeper understanding of the therapeutic potential of ACMSD inhibition. This guide compares this compound with other known ACMSD inhibitors, highlighting key structural and functional differences.
Quantitative Comparison of ACMSD Inhibitors
The following table summarizes the key quantitative data for this compound and other selected ACMSD inhibitors.
| Inhibitor | Chemical Structure | IC50 (nM) | Ki (nM) | Type of Inhibition |
| This compound | 2-[3-[(5-cyano-6-oxo-4-thiophen-2-yl-1,6-dihydropyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid | 13[3] | 0.85 ± 0.22[3][4] | Competitive[3] |
| TES-991 | 5-(2-thienyl)-2-({[3-(2H-tetrazol-5-yl)phenyl]methyl}sulfanyl)pyrimidin-4(1H)-one-5-carbonitrile | 3[5] | Not Reported | Not Reported |
| Diflunisal | 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid | 13,500[6] | 2,560 ± 560[7] | Competitive[7] |
Structural and Mechanistic Comparison
The inhibitory mechanism and binding mode of ACMSD inhibitors vary significantly, largely dictated by their chemical structures.
This compound: As a nanomolar inhibitor, this compound exhibits a unique binding mode within the catalytic site of the dimeric human ACMSD.[3] Its carboxylic acid moiety coordinates with the catalytic zinc ion (Zn²⁺), a key feature of the enzyme's active site.[3] Furthermore, it forms interactions with residues from both subunits of the ACMSD dimer, effectively locking the enzyme in an inactive conformation.[3] The high affinity and selectivity of this compound are attributed to this extensive network of interactions.[3]
TES-991: While a specific co-crystal structure with ACMSD is not publicly available, as a close analog of this compound, it is presumed to share a similar binding mechanism, interacting with the catalytic zinc ion and key residues in the active site. Its lower IC50 value suggests potentially optimized interactions within the binding pocket.
Diflunisal: In contrast to this compound, the FDA-approved non-steroidal anti-inflammatory drug (NSAID) diflunisal inhibits ACMSD without directly coordinating with the catalytic zinc ion.[7] Instead, its carboxylate group forms salt bridges with two different arginine residues in the active site.[7] This distinct binding mode, while still competitive, results in a significantly lower potency compared to this compound.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of ACMSD in the kynurenine pathway and a general workflow for screening ACMSD inhibitors.
References
- 1. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 2. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
TES-1025: Essential Safety and Handling Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of TES-1025, a potent and selective human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) inhibitor. This document provides critical safety information, detailed experimental protocols, and insights into its mechanism of action to support your research and development endeavors.
Core Safety and Logistical Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory best practices for handling potent research compounds should be strictly followed. The following procedures are based on established guidelines for the management of hazardous chemical waste in a research environment.
Proper Disposal Procedures
Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory and environmental safety. As a potent bioactive compound, it should be treated as hazardous chemical waste.
Step-by-Step Disposal Guidance:
-
Waste Segregation: Never dispose of this compound down the sink or in regular trash.[1] It must be segregated as chemical waste. Do not mix with biological or radioactive waste unless following specific institutional protocols for multihazardous waste.[2]
-
Containerization: Collect all waste materials containing this compound (e.g., unused compound, contaminated labware, and personal protective equipment) in a dedicated, clearly labeled, and leak-proof hazardous waste container.[1][3] The container must be chemically resistant and kept closed except when adding waste.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list the chemical contents, including "this compound". This ensures proper identification for disposal by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials.[1] It is recommended to use secondary containment for liquid waste.[1]
-
Institutional Pickup: Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.[1] They are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
-
Empty Containers: To be considered non-hazardous, empty containers of this compound must be thoroughly rinsed. The first rinseate must be collected and disposed of as hazardous waste.[1] For highly potent or toxic compounds, it is best practice to collect the first three rinses as hazardous waste.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Property | Value | Reference |
| IC50 (ACMSD Inhibition) | 13 nM | [4][5] |
| Ki (Inhibition Constant) | 0.85 ± 0.22 nM | [4][5] |
| In Vivo Half-life (t1/2) (IV, 0.5 mg/kg in mice) | ~5.33 hours | [6] |
| Cmax (Oral, 5 mg/kg in mice) | 2570 ng/mL (at 2 hours) | [6] |
Experimental Protocols
ACMSD Inhibition Assay (Coupled Spectrophotometric Assay)
This protocol is used to determine the inhibitory activity of this compound on human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[7]
Materials:
-
Recombinant human ACMSD (hACMSD)
-
3-hydroxyanthranilic acid
-
Recombinant 3-hydroxyanthranilate 3,4-dioxygenase
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 25 mM HEPES buffer, pH 7.0 with 5% glycerol)
-
Spectrophotometer capable of reading at 360 nm
Procedure:
-
Substrate Generation: In a pre-assay mixture, generate the ACMS substrate from 10 µM 3-hydroxyanthranilic acid using recombinant 3-hydroxyanthranilate 3,4-dioxygenase. Monitor the formation of ACMS at 360 nm until the reaction is complete.[6]
-
Enzyme Reaction: To the assay mixture containing the generated ACMS, add an appropriate amount of hACMSD. The final DMSO concentration in all reaction mixtures should be maintained at 1.0%.[6]
-
Inhibitor Addition: For IC50 determination, add serial dilutions of this compound to the assay mixture along with the hACMSD.[6]
-
Measurement: Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the decay of ACMS.[8]
-
Calculation: Calculate the initial rate of the reaction. The enzyme activity is determined from the initial rate of absorbance decrease, subtracted from that of a control reaction without ACMSD.[6] The IC50 value is then calculated from the dose-response curve.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for assessing the pharmacokinetic properties of this compound in male CD-1 mice.[6]
Phases of the Study:
-
Phase 1 (Oral Administration):
-
Phase 2 (Intravenous Administration):
-
Phase 3 (Co-administration Study):
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action in the Kynurenine Pathway
The following diagram illustrates the role of ACMSD in the kynurenine pathway and the mechanism of action of this compound. ACMSD is a key enzyme that diverts the tryptophan metabolite α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) towards catabolism. By inhibiting ACMSD, this compound promotes the conversion of ACMS to quinolinic acid, a precursor for de novo NAD+ synthesis.[4][7]
Caption: Mechanism of this compound action in the kynurenine pathway.
Experimental Workflow for ACMSD Inhibition Assay
This diagram outlines the key steps in the spectrophotometric assay to determine the inhibitory effect of this compound on ACMSD.
Caption: Workflow for determining the IC50 of this compound against ACMSD.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. glpbio.com [glpbio.com]
- 7. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]
- 8. Human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD): A structural and mechanistic unveiling - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
